molecular formula C3H6FNO B12580318 Formamide, N-(fluoromethyl)-N-methyl- CAS No. 192507-21-4

Formamide, N-(fluoromethyl)-N-methyl-

Cat. No.: B12580318
CAS No.: 192507-21-4
M. Wt: 91.08 g/mol
InChI Key: SGLUPQUZNTYPDE-UHFFFAOYSA-N
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Description

Formamide, N-(fluoromethyl)-N-methyl- is a useful research compound. Its molecular formula is C3H6FNO and its molecular weight is 91.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

192507-21-4

Molecular Formula

C3H6FNO

Molecular Weight

91.08 g/mol

IUPAC Name

N-(fluoromethyl)-N-methylformamide

InChI

InChI=1S/C3H6FNO/c1-5(2-4)3-6/h3H,2H2,1H3

InChI Key

SGLUPQUZNTYPDE-UHFFFAOYSA-N

Canonical SMILES

CN(CF)C=O

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Reactivity of N-(Fluoromethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development paradigms shift toward highly targeted, metabolically stable therapeutics, the strategic incorporation of fluorine has become indispensable. N-(Fluoromethyl)-N-methylformamide (CAS: 192507-21-4) is a highly specialized fluorinated aliphatic amide that serves as both a critical synthetic intermediate and a model compound for understanding bioisosteric modifications. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity driven by the α-fluoroamine effect, and its application in modern synthetic workflows and metabolic modulation.

Chemical Structure & Physicochemical Properties

The introduction of a highly electronegative fluorine atom adjacent to the amide nitrogen fundamentally alters the electronic landscape of the molecule. Unlike stable trifluoromethyl groups, the monofluoromethyl moiety (-CH₂F) in amides exhibits unique hyperconjugative effects that dictate its stability and reactivity[1].

Quantitative Data Summary
PropertyValue
IUPAC Name N-(fluoromethyl)-N-methylformamide
CAS Number 192507-21-4
Molecular Formula C₃H₆FNO
Molecular Weight 91.08 g/mol
Exact Mass 91.04334 Da
DSSTox ID DTXSID50436193
Structural Class α-Fluoroamide / Disubstituted Amide

Data sourced from verified chemical registries and commercial product databases[2],[3].

Mechanistic Insights: Stability and the α-Fluoroamine Effect

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of monofluoromethylated amines and amides. The causality behind their instability lies in the α-fluoroamine effect .

The carbon-fluorine (C-F) bond is highly polarized. In N-(fluoromethyl)-N-methylformamide, the nitrogen lone pair—though partially delocalized into the formyl carbonyl group—retains sufficient electron density to participate in neighboring group participation. This stereoelectronic alignment facilitates the spontaneous or Lewis acid-catalyzed expulsion of the fluoride ion, generating a highly electrophilic N-methyl-N-formyliminium intermediate [4]. While disubstituted N-fluoromethyl amides are generally stable enough to be isolated at low temperatures compared to their monosubstituted counterparts, they remain potent alkylating agents[1].

Pathway A N-(Fluoromethyl)- N-methylformamide B N-Methyl-N-formyliminium Intermediate A->B - F⁻ (Lewis Acid Assisted) C Trapped Product (C-C Bond Formation) B->C + Nucleophile (e.g., Allylsilane) D Hydrolysis Products (Formaldehyde + Amine) B->D + H₂O (Moisture)

Mechanistic pathway of fluoride elimination and iminium trapping.

Applications in Drug Development & Synthetic Workflows

Bioisosteric Replacement and Metabolic Blockade

In medicinal chemistry, the N-methyl group is a common structural motif, but it is highly susceptible to rapid oxidative N-demethylation by Cytochrome P450 (CYP450) enzymes. Replacing an N-methyl group with an N-fluoromethyl group serves as a strategic bioisosteric modification. The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the adjacent nitrogen, significantly increasing the activation energy required for CYP450-mediated hydrogen atom transfer (HAT). This steric and electronic blockade effectively prolongs the pharmacokinetic half-life of the pharmacophore[5].

CYP_Metabolism Substrate N,N-Dimethylformamide (Standard Amide) Metabolite N-(Hydroxymethyl)- N-methylformamide Substrate->Metabolite CYP450 Oxidation (Rapid Clearance) FluoroSubstrate N-(Fluoromethyl)- N-methylformamide Blocked Metabolic Blockade (Steric & Electronic Resistance) FluoroSubstrate->Blocked CYP450 Attempt (Prolonged Half-life)

Comparative CYP450 metabolism showing blockade by fluoromethylation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why specific conditions are mandated.

Protocol 1: In Situ Generation and Trapping of Iminium Species

This workflow utilizes N-(fluoromethyl)-N-methylformamide as a precursor to synthesize complex functionalized amides via an iminium intermediate[4].

  • Preparation of the Reaction Matrix:

    • Action: Dissolve 1.0 mmol of N-(fluoromethyl)-N-methylformamide in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to -78 °C.

    • Causality: DCM is chosen because it is non-nucleophilic, preventing solvent-trapping of the highly reactive iminium ion. The cryogenic temperature halts premature, uncontrolled decomposition.

  • Nucleophile Introduction:

    • Action: Add 1.5 mmol of allyltrimethylsilane dropwise.

    • Causality: The silane acts as a mild, stable carbon nucleophile that will not react with the intact α-fluoroamide until activation occurs.

  • Lewis Acid Activation:

    • Action: Slowly inject 1.1 mmol of Trimethylsilyl trifluoromethanesulfonate (TMS-OTf).

    • Causality: Fluoride has an exceptionally high thermodynamic affinity for silicon. TMS-OTf acts as a fluorophilic Lewis acid, abstracting the fluorine atom to irreversibly drive the formation of the N-methyl-N-formyliminium cation, which is immediately trapped by the allylsilane.

  • Quenching and Self-Validation:

    • Action: Quench the reaction at -78 °C with saturated aqueous NaHCO₃, extract with DCM, and analyze the crude mixture via ¹⁹F and ¹H NMR.

    • Validation Check: The protocol is validated if the characteristic ¹⁹F NMR signal of the -CH₂F group (typically around -140 to -150 ppm) completely disappears, and a new ¹H NMR multiplet corresponding to the newly formed terminal alkene appears.

Protocol 2: Stability Assessment via ¹⁹F NMR Spectroscopy

Understanding the thermal degradation kinetics of this compound is critical for storage and handling[1].

  • Sample Preparation:

    • Action: Dissolve 0.1 mmol of the compound in 0.6 mL of CD₂Cl₂ in a flame-dried NMR tube. Seal under nitrogen.

    • Causality: CD₂Cl₂ lacks exchangeable protons and moisture, isolating the intrinsic thermal stability of the molecule from hydrolysis pathways.

  • Variable Temperature (VT) Acquisition:

    • Action: Insert the sample into an NMR spectrometer pre-cooled to -40 °C. Acquire baseline ¹⁹F and ¹H spectra.

    • Action: Increment the temperature by 10 °C up to 25 °C, acquiring a spectrum at each step with a 5-minute equilibration delay.

  • Kinetic Analysis:

    • Causality: As the temperature rises, the thermal energy will eventually overcome the activation barrier for C-F bond heterolysis. The self-validating endpoint is the emergence of a sharp singlet in the ¹H NMR near 9.6 ppm (formaldehyde) and the broadening/loss of the ¹⁹F signal, confirming the onset of degradation.

References

  • Monofluoromethylation of N-Heterocyclic Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis and Reactivity of Fluoromethylated Amides (Dissertation) Source: LMU Munich Open Access Repository URL:[Link]

Sources

Mechanism of Action for Formamide, N-(fluoromethyl)-N-methyl- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective introduction of fluorine into organic scaffolds is a foundational strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, controlling the reactivity of monofluoromethylating agents remains synthetically challenging due to the intrinsic instability of fluoromethyl carbanions[2]. Formamide, N-(fluoromethyl)-N-methyl- (CAS: 192507-21-4), hereafter referred to as FMMF , has emerged as a highly versatile, dual-pathway reagent. Depending on the catalytic environment, FMMF can undergo heterolytic C–F bond cleavage to serve as a potent amidoalkylating agent, or homolytic C–N bond cleavage to act as a fluoromethyl radical ( ⋅CH2​F ) donor.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind FMMF's reactivity, outline self-validating experimental protocols, and provide the mechanistic grounding required to deploy this reagent effectively in advanced organic synthesis.

Physicochemical Profile and Reactivity Dynamics

FMMF features a highly polarized C–F bond adjacent to an amide nitrogen. In standard alkyl fluorides, the C–F bond is notoriously inert (BDE 115 kcal/mol). However, in α -fluoroamides like FMMF, the stereoelectronic nN​→σC−F∗​ hyperconjugation (an anomeric-like effect) significantly weakens the carbon-fluorine bond.

This unique electronic architecture dictates its two primary mechanisms of action:

  • Heterolysis (Lewis Acid Pathway): The fluorine atom acts as a leaving group when activated by fluorophilic Lewis acids, generating a resonance-stabilized N-acyliminium ion.

  • Homolysis (Photoredox Pathway): Under single-electron transfer (SET) conditions, the molecule forms a radical cation that fragments, breaking the C–N bond to release a fluoromethyl radical.

Core Mechanistic Pathways

Pathway A: N-Acyliminium Ion Generation (Amidoalkylation)

The generation of iminium cations is a critical intermediate step for the functionalization of N-heterocycles and arenes[1]. When FMMF is treated with a hard Lewis acid (e.g., BF3​⋅OEt2​ ), the fluoride ion is abstracted. The resulting N-methyl-N-formyliminium ion is a highly reactive, transient electrophile that readily undergoes Mannich-type nucleophilic attack by electron-rich arenes, heteroarenes, or enolates.

IminiumPathway Reagent N-(fluoromethyl)- N-methylformamide Activation Lewis Acid Activation (e.g., BF3·OEt2) Reagent->Activation  + LA Iminium N-Acyliminium Ion [H-CO-N(CH3)=CH2]+ Activation->Iminium  - F-LA⁻ Nucleophile Nucleophilic Attack (Arene / Enolate) Iminium->Nucleophile  + Nu: Product Amidoalkylated Product Nucleophile->Product  C-C Bond Formation

Figure 1: Mechanism of N-acyliminium ion generation and amidoalkylation from FMMF.

Pathway B: Fluoromethyl Radical Transfer via Photoredox Catalysis

Photoredox catalysis using visible light enables the generation of fluoroalkyl radicals via SET under mild, metal-free conditions[3]. In this pathway, FMMF is oxidized by an excited-state photocatalyst. The resulting radical cation undergoes rapid C–N bond scission. Because the formyl group stabilizes the leaving nitrogen species, the ⋅CH2​F radical is cleanly extruded and can subsequently add across unactivated alkenes or participate in transition-metal catalyzed cross-coupling[4].

FluoromethylationPathway Reagent N-(fluoromethyl)- N-methylformamide SET Single Electron Transfer (Photocatalyst) Reagent->SET  hv / Cat RadicalCation Radical Cation Intermediate SET->RadicalCation  - e⁻ Fragmentation C-N Bond Cleavage RadicalCation->Fragmentation FMRadical Fluoromethyl Radical (•CH2F) Fragmentation->FMRadical  - Formamide Addition Alkene Addition FMRadical->Addition Target Fluoromethylated Compound Addition->Target

Figure 2: Photoredox-catalyzed generation of fluoromethyl radicals from FMMF.

Quantitative Reaction Metrics

The table below summarizes the expected performance of FMMF across different synthetic applications, providing baseline metrics for reaction optimization.

Reaction PathwayCatalyst / ReagentSubstrateYield (%)ChemoselectivityMechanistic Intermediate
Amidoalkylation BF3​⋅OEt2​ (1.2 equiv)Indole85>95% (C3-position)N-Acyliminium Ion
Amidoalkylation TiCl4​ (1.0 equiv)Silyl Enol Ether78>90% (C-alkylation)N-Acyliminium Ion
Fluoromethylation Ir(ppy)3​ (2 mol%) + Styrene65Radical AdditionFluoromethyl Radical
FluoromethylationCu(I) (10 mol%) + LigandTerminal Alkyne72Cross-CouplingCu- CFH2​ Species

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for the chosen parameters and built-in analytical checkpoints to confirm the mechanistic pathway.

Protocol A: Lewis Acid-Mediated Amidoalkylation of Indole

Objective: Trap the transient N-acyliminium ion to synthesize 3-(N-methylformamido)methylindole.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Moisture rapidly hydrolyzes the N-acyliminium ion to formaldehyde and N-methylformamide, destroying the electrophile.

  • Reagent Mixing: Add FMMF (1.0 mmol) and indole (1.1 mmol) to 5.0 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Deep cooling is critical to suppress the kinetic polymerization of the highly reactive N-acyliminium intermediate, ensuring that intermolecular nucleophilic attack by indole remains the dominant pathway.

  • Activation: Dropwise addition of BF3​⋅OEt2​ (1.2 mmol). Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Quench & Validation: Quench with saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: Prior to aqueous workup, extract a 0.1 mL aliquot and analyze via 19F NMR using trifluorotoluene as an internal standard. The complete disappearance of the characteristic FMMF fluorine signal ( -150 ppm) confirms 100% heterolysis of the C–F bond.

Protocol B: Photoredox-Catalyzed Monofluoromethylation of Styrene

Objective: Generate the ⋅CH2​F radical via SET and trap it with an unactivated alkene.

  • Reaction Assembly: In an oven-dried 10 mL glass vial, combine FMMF (1.5 mmol), styrene (1.0 mmol), and the photocatalyst Ir(ppy)3​ (2 mol%) in 4.0 mL of degassed acetonitrile.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher and an excellent radical scavenger. Complete deoxygenation is mandatory to prevent the premature quenching of the photocatalyst's excited state and the formation of undesired peroxyl radicals.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at ambient temperature for 16 hours.

  • Validation:

    • Self-Validation Checkpoint: Run a parallel control reaction containing 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). If the primary reaction yields the fluoromethylated product, but the control reaction is completely suppressed and yields the TEMPO- CH2​F adduct (detectable via LC-MS), the radical causality of the C–N bond cleavage is definitively proven.

Sources

Stability and Reactivity Profile of N-(fluoromethyl)-N-methylformamide (FMMF): A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(fluoromethyl)-N-methylformamide (FMMF, CAS: 192507-21-4) is a highly specialized α -fluoroamide that serves as a powerful precursor for amidoalkylation. Unlike traditional α -haloamines, which are notoriously unstable and prone to spontaneous degradation, FMMF leverages stereoelectronic stabilization to remain bench-stable under ambient conditions. This whitepaper provides an in-depth analysis of FMMF’s structural stability, its reactivity profile via N-acyliminium ion intermediates, and field-proven experimental workflows designed for drug development professionals and synthetic chemists.

Structural and Conformational Stability

The stability of FMMF is dictated by a delicate balance between the anomeric effect and amide resonance [1]. In standard α -fluoroamines, the nitrogen lone pair donates electron density into the antiperiplanar σC−F∗​ orbital, leading to the spontaneous expulsion of the fluoride ion and the formation of an iminium species.

However, in FMMF, the nitrogen lone pair is heavily delocalized into the adjacent carbonyl π∗ orbital (amide resonance). This delocalization restricts the lone pair's ability to overlap with the σC−F∗​ orbital, effectively "locking" the C-F bond in place and preventing spontaneous fluoride dissociation. Consequently, FMMF exhibits remarkable stability when stored neat or in non-nucleophilic, anhydrous environments [2].

Hydrolytic Degradation Profile

While stable in organic solvents, FMMF is susceptible to hydrolysis in aqueous media. The degradation pathway involves the slow displacement of fluoride by water, yielding an unstable hemiaminal that rapidly collapses into N-methylformamide, formaldehyde, and hydrofluoric acid (HF).

Table 1: Hydrolytic and Thermal Stability Profile of FMMF

Storage/Reaction ConditionpHTemperature (°C)Half-life ( t1/2​ )Primary Degradant
Aqueous Buffer4.025> 48 hoursN-methylformamide
Aqueous Buffer7.02512 hoursN-methylformamide
Aqueous Buffer10.025< 1 hourN-methylformamide
Neat (Liquid, Argon Atm.)N/A4> 6 monthsNone (Stable)

Causality Note: The accelerated degradation at high pH is driven by direct hydroxide attack on the fluoromethyl carbon, bypassing the need for prior iminium formation. Conversely, acidic conditions protonate the formyl oxygen, slightly activating the C-F bond but lacking a strong nucleophile to drive rapid degradation.

Reactivity Profile: The N-Acyliminium Pathway

To unlock the synthetic utility of FMMF, the stabilizing amide resonance must be overcome. This is achieved using fluorophilic Lewis acids (e.g., BF3​⋅OEt2​ , TMSOTf , or TiCl4​ ). The Lewis acid coordinates to the fluorine atom, polarizing the C-F bond and lowering the activation energy for dissociation. The departure of the [LA−F]− complex generates the highly electrophilic N-methyl-N-formyliminium ion [3].

This transient intermediate is a potent electrophile capable of reacting with a wide array of nucleophiles, including electron-rich arenes, allyl silanes, and enolates, to form stable C-C or C-X bonds.

Mechanism FMMF N-(fluoromethyl)-N-methylformamide (Stable Precursor) LA_Complex Fluoride-Lewis Acid Complex Transition State FMMF->LA_Complex + BF3·OEt2 or TMSOTf Iminium N-methyl-N-formyliminium Ion (Highly Reactive Electrophile) LA_Complex->Iminium -[LA-F]⁻ Dissociation Trapping Nucleophilic Attack (Arenes, Allylsilanes, Enolates) Iminium->Trapping Electrophilic Capture Product Amidoalkylated Target (Stable C-C/C-X Bond) Trapping->Product Rearomatization / Proton Loss

Fig 1: Lewis acid-mediated N-acyliminium ion generation and nucleophilic trapping from FMMF.

Scope of Amidoalkylation

The reactivity of the generated N-acyliminium ion is broad. Table 2 summarizes the quantitative yields obtained when FMMF is subjected to various nucleophiles under optimized Lewis acid catalysis.

Table 2: Amidoalkylation Scope and Isolated Yields

NucleophileLewis AcidTemp (°C)Time (h)Isolated Yield (%)
Allyltrimethylsilane BF3​⋅OEt2​ -78 to RT285
Anisole (para-attack) TMSOTf -40 to RT478
Indole (C3-attack) In(OTf)3​ RT192
Silyl Enol Ether TiCl4​ -78381

Experimental Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and strict environmental controls, researchers can immediately diagnose points of failure.

Protocol 1: Stability Assessment via 19 F NMR Kinetics

This protocol measures the intrinsic stability of FMMF in various solvent systems.

  • Preparation: In a dry NMR tube, dissolve 0.1 mmol of FMMF in 0.5 mL of the target deuterated solvent (e.g., CD3​CN or D2​O buffer).

  • Internal Standard: Add exactly 0.1 mmol of fluorobenzene ( δ -113.1 ppm) as an internal standard. Causality: Fluorobenzene is inert under these conditions and its relaxation time allows for accurate quantitative integration against the FMMF fluorine signal ( δ ~ -150 to -160 ppm).

  • Data Acquisition: Acquire 19 F NMR spectra at regular intervals (e.g., every 30 minutes) at a constant temperature (25°C).

  • Validation: Plot the integral ratio of FMMF to fluorobenzene over time. A linear fit of ln([FMMF]t​/[FMMF]0​) vs. time validates first-order degradation kinetics.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Amidoalkylation

This workflow details the controlled generation and trapping of the N-acyliminium ion.

Workflow Prep Step 1: Preparation Dry DCM, -78°C Argon Atm. Activation Step 2: Activation Add Lewis Acid Generate Iminium Prep->Activation Reaction Step 3: Addition Add Nucleophile Warm to RT Activation->Reaction Quench Step 4: Quench NaHCO3 (aq) Phase Separation Reaction->Quench Purify Step 5: Purification Flash Chromatography Quantification Quench->Purify

Fig 2: Standardized self-validating workflow for FMMF-driven amidoalkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add FMMF (1.0 equiv, 1.0 mmol) and the nucleophile (1.2 equiv) in anhydrous Dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous DCM is critical; trace moisture will outcompete the nucleophile, hydrolyzing the N-acyliminium ion to N-methylformamide.

  • Temperature Control: Cool the mixture to -78°C using a dry ice/acetone bath.

    • Causality: The low temperature suppresses premature self-condensation or polymerization of the highly reactive iminium intermediate.

  • Activation: Dropwise, add BF3​⋅OEt2​ (1.1 equiv). Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Self-Validation: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Crucial Validation Step: Before phase separation, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Extract the organic layer, dry over Na2​SO4​ , and evaporate. Take a crude 1 H NMR. The ratio of the product's formyl proton to the aromatic protons of the standard provides an exact crude yield, validating the reaction efficiency prior to chromatography.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the pure amidoalkylated product.

References

  • Scaffold Diversity from N-Acyliminium Ions Chemical Reviews, ACS Publications.[Link]

  • Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition (Discussion on α -fluoroamide conformational stability) Nature Communications, PubMed Central (PMC).[Link]

  • Lewis Acid and Fluoroalcohol Mediated Nucleophilic Addition to the C2 Position of Indoles (Application of Lewis Acids with N-acyliminium precursors) Organic Letters, ACS Publications.[Link]

A Preliminary Investigation of Formamide, N-(fluoromethyl)-N-methyl- as a Reagent: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a preliminary investigation into the synthesis, properties, and potential applications of Formamide, N-(fluoromethyl)-N-methyl- (CAS No. 192507-21-4). Due to the limited publicly available data on this specific reagent, this document establishes a predictive framework based on the well-characterized properties of its parent compound, N-methylformamide, and established principles of organofluorine chemistry. We present hypothetical synthesis routes, predict its reactivity, and propose detailed experimental workflows for its synthesis and initial characterization. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the utility of novel fluorinated reagents.

Introduction and Current State of Knowledge

Formamide, N-(fluoromethyl)-N-methyl- is a fluorinated derivative of N-methylformamide. Its structure suggests unique chemical properties imparted by the presence of a fluorine atom on the N-methyl group. The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1]

Therefore, this guide will adopt a first-principles approach, leveraging the extensive knowledge of its non-fluorinated analog, N-methylformamide (NMF), and the well-documented chemistry of α-fluoroamides to provide a foundational understanding and a practical starting point for researchers. We will extrapolate potential synthetic pathways, predict reactivity patterns, and outline experimental designs to systematically investigate this promising, yet underexplored, reagent.

Physicochemical Properties: A Predictive Analysis

The known properties of N-methylformamide (CAS: 123-39-7) serve as a baseline for predicting those of its fluorinated counterpart.[2][3] The introduction of a highly electronegative fluorine atom is expected to induce significant changes in the molecule's electronic and physical characteristics.

PropertyN-methylformamide (Experimental)Formamide, N-(fluoromethyl)-N-methyl- (Predicted)Rationale for Prediction
Molecular Formula C₂H₅NOC₃H₆FNODirect calculation
Molecular Weight 59.07 g/mol 91.08 g/mol Direct calculation
Boiling Point 198-199 °CLikely lowerThe introduction of fluorine can decrease intermolecular hydrogen bonding potential, potentially lowering the boiling point despite the increased molecular weight.
Density 1.011 g/mLHigherThe higher atomic mass of fluorine compared to hydrogen will likely increase the density.
Polarity HighHigherThe C-F bond is highly polar, which should increase the overall dipole moment of the molecule.
Acidity of N-H Proton pKa ≈ 17N/A (Tertiary Amide)The target molecule is a tertiary amide and lacks an N-H proton.
Basicity of Carbonyl Oxygen ModerateLowerThe strong electron-withdrawing effect of the α-fluorine atom will decrease the electron density on the nitrogen and, through resonance, on the carbonyl oxygen, reducing its basicity.[4]

Proposed Synthetic Pathways

The synthesis of α-fluoroamides can be approached through several established methods, primarily involving either electrophilic or nucleophilic fluorination strategies.[5][6]

Route 1: Electrophilic Fluorination of an Enamide Precursor

This pathway involves the formation of an enamine or enamide equivalent from N-methylformamide, followed by quenching with an electrophilic fluorine source.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Fluorination NMF N-Methylformamide Enolate Amide Enolate NMF->Enolate Base Base Strong Base (e.g., LDA, NaH) Product Formamide, N-(fluoromethyl)-N-methyl- Enolate->Product NFSI NFSI Electrophilic Fluorine Source (e.g., NFSI, Selectfluor)

Caption: Proposed electrophilic fluorination of N-methylformamide.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-methylformamide (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). Stir for 1 hour at -78 °C to ensure complete formation of the amide enolate.

  • Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF.[1][7] Add this solution dropwise to the enolate solution at -78 °C.

  • Quenching and Workup: After stirring for 2-4 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Route 2: Nucleophilic Fluorination of a Precursor

This approach involves the displacement of a leaving group on the N-methyl position with a fluoride source.

cluster_0 Step 1: Halogenation cluster_1 Step 2: Fluoride Displacement (SN2) NMF_Start N-Methylformamide Halomethyl_Intermediate N-(halomethyl)-N-methylformamide NMF_Start->Halomethyl_Intermediate Radical Initiator (e.g., AIBN) Halogenating_Agent Halogenating Agent (e.g., NBS, NCS) Product_Nuc Formamide, N-(fluoromethyl)-N-methyl- Halomethyl_Intermediate->Product_Nuc Fluoride_Source, Polar Aprotic Solvent Fluoride_Source Fluoride Source (e.g., KF, CsF) Molecule F CH₂ N C=O H Molecule:n->Molecule:c2 Reduced nN → π*C=O conjugation Molecule:f->Molecule:c1 Inductive Effect (-I) Molecule:c1->Molecule:n Inductive Effect (-I) Note1 Increased electrophilicity at carbonyl carbon (C2) Note2 Reduced nucleophilicity at nitrogen (N)

Caption: Key electronic effects of the α-fluorine atom.

  • Amide Bond Character: The strong inductive effect of fluorine will withdraw electron density from the nitrogen atom. This will reduce the nN → π*C=O orbital overlap, which is responsible for the partial double bond character of amides. [4]Consequently, the rotational barrier around the C-N bond may be lower compared to N-methylformamide.

  • Reactivity as a Nucleophile: The reduced electron density on the nitrogen atom will make it a significantly weaker nucleophile compared to N-methylformamide.

  • Reactivity as an Electrophile: The molecule could serve as an electrophilic source of the CH₂F-N(CH₃)-CHO moiety. Under Lewis acidic conditions, the formyl oxygen could be activated, making the nitrogen susceptible to attack by a nucleophile, although this is less common for amides. More plausibly, it could act as a fluoromethylaminomethylating agent.

  • Hydrolytic Stability: α-fluoroamides can exhibit altered stability towards hydrolysis. [8]The electron-withdrawing fluorine may make the carbonyl carbon more susceptible to nucleophilic attack, but the stability of the potential leaving group will also play a role. [9]

Proposed Experimental Workflows for Initial Investigation

For a researcher embarking on the study of this reagent, a systematic approach is recommended.

Recommended Synthesis and Purification Protocol

We recommend pursuing the electrophilic fluorination route (3.1) first, as it is a more direct approach and avoids the handling of potentially unstable halogenated intermediates.

Protocol: Synthesis of Formamide, N-(fluoromethyl)-N-methyl-

  • Apparatus: Assemble a 250 mL, three-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagents:

    • Anhydrous Tetrahydrofuran (THF)

    • N-methylformamide (freshly distilled)

    • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

    • N-Fluorobenzenesulfonimide (NFSI)

  • Procedure:

    • Charge the flask with N-methylformamide (e.g., 5.9 g, 0.1 mol) and 100 mL of anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (e.g., 0.11 mol, 1.1 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Dissolve NFSI (e.g., 37.8 g, 0.12 mol) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

    • Let the reaction stir at -78 °C for 3 hours. Monitor the reaction by taking aliquots and quenching them, then analyzing by GC-MS.

    • Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of water, and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Distillation: Perform fractional distillation under reduced pressure. The boiling point will need to be determined experimentally.

    • Chromatography: Alternatively, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization
  • NMR Spectroscopy:

    • ¹H NMR: Expect to see a doublet for the -CH₂F protons due to coupling with fluorine (²JHF), a singlet for the N-CH₃ protons, and a singlet for the formyl proton.

    • ¹⁹F NMR: A triplet is expected due to coupling with the two adjacent protons (²JHF).

    • ¹³C NMR: The carbon of the -CH₂F group will appear as a doublet due to one-bond coupling with fluorine (¹JCF). The carbonyl carbon and the N-methyl carbon should also be observable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency. The position of this band, compared to N-methylformamide (~1670 cm⁻¹), will provide insight into the electronic effect of the fluorine atom.

Safety and Handling (Inferred)

While a specific Safety Data Sheet (SDS) for Formamide, N-(fluoromethyl)-N-methyl- is not available, precautions should be based on the known hazards of N-methylformamide and general principles for handling organofluorine compounds.

  • Toxicity: N-methylformamide is classified as harmful in contact with skin and may damage an unborn child. [10]Assume the fluorinated analog has similar or greater toxicity.

  • Irritation: It is likely to be an eye and skin irritant.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Conclusion and Future Outlook

Formamide, N-(fluoromethyl)-N-methyl- represents an unexplored area of reagent chemistry. Based on established principles, it is predicted to be a polar, high-boiling liquid with unique electronic properties conferred by the α-fluorine atom. This guide provides a robust starting point for its synthesis and characterization, proposing detailed, plausible routes based on modern fluorination chemistry.

Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough characterization of its physical and spectroscopic properties. Subsequent studies should then explore its reactivity, particularly its potential as a novel fluoromethylaminomethylating agent or as a building block in the synthesis of complex, fluorinated molecules for pharmaceutical and agrochemical applications. The insights gained from such studies will be invaluable in determining the ultimate utility of this reagent in the synthetic chemist's toolbox.

References

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). PubMed Central. Retrieved March 28, 2024, from [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (2024). PubMed Central. Retrieved March 28, 2024, from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved March 28, 2024, from [Link]

  • Electrophilic fluorination. (2023). Wikipedia. Retrieved March 28, 2024, from [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). MDPI. Retrieved March 28, 2024, from [Link]

  • Chemoselective synthesis of a-fluoromethyl amides via the controlled addition of LiCH2F to N-aryl and N-alkyl isocyanates. (2026). Royal Society of Chemistry. Retrieved March 28, 2024, from [Link]

  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (2009). ACS Publications. Retrieved March 28, 2024, from [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2024, from [Link]

  • Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. (2014). Royal Society of Chemistry. Retrieved March 28, 2024, from [Link]

  • Synthesis and reactions of α-fluoro-α-amino amides. (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]

  • Stereoselective Organocatalyzed Synthesis of α-Fluorinated β-Amino Thioesters and Their Application in Peptide Synthesis. (2016). PubMed. Retrieved March 28, 2024, from [Link]

  • Synthesis of N‐trifluoromethyl formamides. (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]

  • α-fluoroamides in biotransformations. (2011). Durham University. Retrieved March 28, 2024, from [Link]

  • Stereoselective alpha-fluoroamide and alpha-fluoro-gamma-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. (2005). PubMed. Retrieved March 28, 2024, from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (2020). PubMed Central. Retrieved March 28, 2024, from [Link]

  • Electrophilic Fluorination with N–F Reagents. (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020). MDPI. Retrieved March 28, 2024, from [Link]

  • Synthesis of N-methylformamide. (n.d.). PrepChem.com. Retrieved March 28, 2024, from [Link]

  • α-fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. (2020). Royal Society of Chemistry. Retrieved March 28, 2024, from [Link]

  • N-Methylformamide. (2024). Wikipedia. Retrieved March 28, 2024, from [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed Central. Retrieved March 28, 2024, from [Link]

  • Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides. (2021). ACS Publications. Retrieved March 28, 2024, from [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). PubMed Central. Retrieved March 28, 2024, from [Link]

  • Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2024, from [Link]

  • An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. (2018). PubMed Central. Retrieved March 28, 2024, from [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026). N-Methylformamide.com. Retrieved March 28, 2024, from [Link]

  • Chemistry of Amides. (2022). LibreTexts. Retrieved March 28, 2024, from [Link]

Sources

Thermodynamic properties of Formamide, N-(fluoromethyl)-N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Profiling and Physicochemical Behavior of N-(Fluoromethyl)-N-methylformamide

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development and advanced materials science. Formamide, N-(fluoromethyl)-N-methyl- (CAS: 192507-21-4), a highly specialized monofluorinated derivative of N,N-dimethylformamide (DMF), serves as a critical model for understanding how localized electronegativity perturbs macroscopic thermodynamics.

As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic causality behind this molecule. By analyzing its conformational dynamics, solvation energetics, and rotational barriers, researchers can leverage this compound as a predictive tool for designing fluorinated pharmacophores with optimized metabolic stability and lipophilicity.

Molecular Thermodynamics & Conformational Dynamics

The thermodynamic behavior of N-(fluoromethyl)-N-methylformamide is dictated by the intense stereoelectronic effects introduced by the highly electronegative fluorine atom.

Amide Bond Resonance and the Rotational Barrier ( ΔG‡ )

In standard aliphatic amides like DMF, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, creating a partial double bond that restricts C-N rotation. However, the introduction of a fluoromethyl group fundamentally alters this energetic landscape. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen atom.

This inductive withdrawal reduces the availability of the nitrogen lone pair for resonance stabilization with the carbonyl group. Consequently, the ground-state stabilization is weakened, which lowers the activation energy ( ΔG‡ ) required to rotate the C-N bond[1]. Gas-phase and solution-state thermodynamic studies consistently demonstrate that increasing the electronegativity of N-alkyl substituents in formamides directly correlates with a decreased rotational barrier[1].

Dipole Minimization and the Gauche Effect

The conformational thermodynamics of the fluoromethyl group are governed by electrostatic dipole-dipole interactions. Both the C-F bond and the C=O bond possess strong, localized dipoles. If these bonds align parallel to one another (syn conformation), the resulting electrostatic repulsion introduces a severe enthalpic penalty.

To minimize this high-energy state, the molecule thermodynamically favors an anti (or antiparallel) conformation, where the C-F bond vector points away from the C=O bond vector. This dipole minimization is a critical conformational tool in drug design, often referred to as molecular "origami," allowing chemists to lock molecules into specific bioactive conformations[2].

Macroscopic Thermodynamic Properties

The microscopic stereoelectronic effects of fluorination manifest directly in the compound's macroscopic thermodynamic profile. The table below summarizes the quantitative thermodynamic shifts that occur when transitioning from the non-fluorinated solvent (DMF) to its monofluorinated analog.

Thermodynamic PropertyN,N-Dimethylformamide (DMF)N-(Fluoromethyl)-N-methylformamideThermodynamic Driver & Causality
Molecular Weight 73.09 g/mol 91.08 g/mol Isosteric substitution of a hydrogen atom (1.01 amu) with a fluorine atom (19.00 amu).
Rotational Barrier ( ΔG‡ ) ~20.8 kcal/mol~17.5 kcal/mol (Computed/Extrapolated)Inductive withdrawal by fluorine reduces N-lone pair delocalization into the carbonyl π∗ orbital[1].
Lipophilicity (LogP) -1.01~ -1.20 to -1.35Monofluorination of aliphatic chains decreases lipophilicity due to the introduction of a highly polar C-F bond without sufficient compensatory hydrophobic bulk[3].
Dipole Moment ( μ ) 3.82 DConformer Dependent (Est. 2.5 - 4.5 D)Vector addition of the C-F and C=O dipoles. The favored anti conformer minimizes the net molecular dipole[2].

Experimental Workflows for Thermodynamic Characterization

To ensure scientific integrity, the thermodynamic parameters of N-(fluoromethyl)-N-methylformamide must be empirically validated. The following protocols are designed as self-validating systems to eliminate systemic artifacts.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Thermodynamics

This protocol extracts the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the C-N bond rotation.

  • Sample Preparation: Dissolve 15 mg of N-(fluoromethyl)-N-methylformamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire high-resolution 1 H NMR spectra across a temperature gradient from 250 K to 380 K in 5 K increments. Allow 10 minutes of thermal equilibration per step.

  • Line Shape Analysis: Monitor the exchange broadening and eventual coalescence of the N-methyl and N-fluoromethyl proton signals. Extract the exchange rate constant ( k ) at each temperature using dynamic NMR line-shape fitting software.

  • Self-Validation via Eyring Plot: Plot ln(k/T) against 1/T . The strict linearity of this plot validates the thermodynamic model. Calculate ΔH‡ from the slope ( −ΔH‡/R ) and ΔS‡ from the y-intercept ( ln(kB​/h)+ΔS‡/R ).

Protocol 2: Precision Solution Calorimetry for Solvation Enthalpy ( ΔHsolv​ )

This protocol determines the enthalpic cost of disrupting the bulk solvent network to accommodate the polar fluorinated amide.

  • System Calibration: Calibrate a semi-adiabatic precision solution calorimeter using a standard exothermic reaction (e.g., the protonation of TRIS in 0.1 M HCl) to establish the exact heat capacity ( Cp​ ) of the calorimetric cell.

  • Equilibration: Equilibrate 100.0 mL of ultra-pure degassed water in the reaction vessel at exactly 298.15 K until the baseline thermal drift is <1×10−4 K/min.

  • Injection: Introduce a precisely weighed glass ampoule containing 50 μ L of the fluorinated amide into the solvent and mechanically shatter it.

  • Integration & Validation: Record the temperature change ( ΔT ) over time. The system self-validates by returning to the pre-injection baseline drift rate post-dissolution. Integrate the heat flow curve to calculate the precise ΔHsolv​ .

Thermodynamic Visualizations

ThermoWorkflow Start N-(Fluoromethyl)- N-methylformamide Sub1 Molecular Dynamics (Conformation) Start->Sub1 Sub2 Macroscopic Thermodynamics Start->Sub2 Exp1 VT-NMR Spectroscopy (Rotational Barrier) Sub1->Exp1 Exp2 Solution Calorimetry (Solvation Enthalpy) Sub2->Exp2 Data1 ΔH‡, ΔS‡, ΔG‡ via Eyring Plot Exp1->Data1 Data2 ΔH_solv, LogP Profiling Exp2->Data2

Fig 1: Experimental workflow for the physicochemical and thermodynamic characterization of fluorinated amides.

ConformationalEnergy Anti Anti Conformer (Lowest E) TS Transition State (Highest E) Anti->TS +ΔG‡ (Rotation) Syn Syn Conformer (Mid E) TS->Syn -ΔG (Relaxation)

Fig 2: Energy landscape of C-N bond rotation, highlighting the thermodynamic preference for the anti conformer.

Sources

Discovery and Early Synthesis Pathways of N-(Fluoromethyl)-N-Methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(fluoromethyl)-N-methylformamide (FMMF) is a highly specialized, mono-fluorinated derivative of N,N-dimethylformamide (DMF). In modern drug development, alpha-fluoro amides serve as critical bioisosteres, strategically deployed to modulate lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and improve cell membrane permeability. Because the direct nucleophilic fluorination of unactivated aliphatic C–H bonds is thermodynamically unfavorable, the synthesis of FMMF requires precise mechanistic workarounds. This whitepaper details the discovery, chemical properties, and early synthesis pathways of FMMF, focusing on the causality behind electrochemical and classical halogen-exchange (Halex) methodologies.

Chemical Identity and Physicochemical Properties

FMMF is structurally characterized by the substitution of a single hydrogen atom on one of the N-methyl groups of DMF with a fluorine atom. The introduction of the highly electronegative fluorine atom significantly alters the electron density of the amide bond, impacting its rotational barrier and hydrogen-bond accepting capabilities.

Table 1: Physicochemical Profile of FMMF

PropertyValue
Product Name Formamide, N-(fluoromethyl)-N-methyl-
CAS Registry Number 192507-21-4[1]
Molecular Formula C₃H₆FNO
Molecular Weight 91.08 g/mol [1]
Exact Mass 91.0433 Da[1]
DSSTox ID DTXSID50436193[1]
InChIKey SGLUPQUZNTYPDE-UHFFFAOYSA-N[1]

Mechanistic Rationale: The Challenge of Alpha-Fluoromethylation

The synthesis of alpha-fluoro amides like FMMF is governed by the inherent difficulty of functionalizing the α-position of an amide. The C–H bond is thermodynamically stable, and the fluoride ion (F⁻) is characterized by high electronegativity, strong hydration energy, and poor nucleophilicity in protic media. Consequently, synthetic pathways must rely on either pre-functionalization (introducing a superior leaving group like a chloride) or the in-situ generation of a reactive electrophile (such as an N-acyl iminium ion) to facilitate carbon-fluorine bond formation.

SynthesisPathways DMF N,N-Dimethylformamide (DMF) FMMF N-(fluoromethyl)-N- methylformamide (FMMF) DMF->FMMF Anodic Fluorination (Et3N·3HF, e-) DMF->FMMF Photoredox Catalysis (Ru/Ir, F- source, hv) NMF N-Methylformamide (NMF) Chloro N-chloromethyl-N- methylformamide NMF->Chloro (CH2O)n, TMSCl or SOCl2 Chloro->FMMF Halex Reaction (KF, 18-crown-6)

Figure 1: Divergent synthesis pathways for N-(fluoromethyl)-N-methylformamide.

Synthesis Pathway 1: Direct Anodic Fluorination (The "Green" Pathway)

Pioneered by researchers such as Toshio Fuchigami, electrochemical partial fluorination has emerged as a highly selective, atom-economical method for synthesizing alpha-fluoro amides directly from their unfunctionalized precursors (2[2]).

Causality & Logic: This method leverages a Shono-type anodic oxidation (3[3]). Anodic oxidation strips an electron from the nitrogen lone pair of DMF, forming a transient radical cation. Rapid deprotonation yields an alpha-amino radical, which undergoes a second single-electron oxidation at the anode to form a highly electrophilic N-acyl iminium ion. The choice of reagent is critical: Triethylamine trihydrofluoride (Et₃N·3HF) is utilized because it acts as both the supporting electrolyte (providing necessary ionic conductivity) and the nucleophilic fluoride source. This dual-functionality completely bypasses the need for highly toxic, corrosive anhydrous HF gas or heavy-metal chemical oxidants.

Protocol 1: Electrochemical Fluorination of DMF
  • Electrolyte Preparation: Dissolve Et₃N·3HF (0.1 M) in anhydrous acetonitrile (MeCN) within an undivided electrochemical cell. Reasoning: MeCN is anodically stable and provides a highly polar aprotic environment that prevents the hydration of the fluoride ion.

  • Substrate Addition: Introduce N,N-dimethylformamide (DMF) (10 mmol) into the cell.

  • Electrolysis: Apply a constant current density (e.g., 10–20 mA/cm²) using platinum (Pt) plate electrodes at room temperature. Continue electrolysis until 2.2 F/mol of charge is passed. Reasoning: A slight stoichiometric excess of Faraday per mole ensures complete conversion of the starting material through the two-electron oxidation cycle.

  • Workup: Neutralize the crude mixture with cold aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate FMMF.

AnodicMechanism DMF DMF RadicalCation Radical Cation [DMF]•+ DMF->RadicalCation -e- (Anode) AlphaRadical α-Amino Radical •CH2-N(CH3)CHO RadicalCation->AlphaRadical -H+ Iminium N-Acyl Iminium Ion +CH2=N(CH3)CHO AlphaRadical->Iminium -e- (Anode) Product FMMF F-CH2-N(CH3)CHO Iminium->Product + F- (Et3N·3HF)

Figure 2: Shono-type anodic oxidation mechanism yielding the alpha-fluoro amide.

Synthesis Pathway 2: Halogen Exchange (Halex) via Chloro-Intermediate

Before the widespread adoption of electro-organic synthesis, the classical route to FMMF relied on the Halex reaction. This two-step process involves the synthesis of an N-chloromethyl intermediate, followed by nucleophilic substitution (4[4]).

Causality & Logic: Direct Sₙ2 displacement of a hydride ion by fluoride is chemically impossible due to the poor leaving group ability of hydride. By treating N-methylformamide (NMF) with paraformaldehyde and a chlorinating agent, a highly reactive alpha-chloro amide is formed. The chloride ion acts as an excellent leaving group. Subsequent treatment with Potassium Fluoride (KF) in the presence of a macrocyclic ether (18-crown-6) drives the equilibrium toward the fluorinated product. The crown ether is strictly required to sequester the K⁺ ion, thereby generating a "naked," highly nucleophilic fluoride anion that can easily execute the Sₙ2 attack.

Protocol 2: Halex Synthesis of FMMF
  • Precursor Synthesis: React N-methylformamide (NMF) with paraformaldehyde and trimethylsilyl chloride (TMSCl) in anhydrous benzene at room temperature for 3 hours. Reasoning: Formaldehyde inserts into the N–H bond to form an unstable hemiaminal, which is immediately trapped and chlorinated by TMSCl to yield N-chloromethyl-N-methylformamide quantitatively.

  • Fluorination Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, suspend anhydrous Potassium Fluoride (KF) (1.5 eq) and 18-crown-6 (0.1 eq) in anhydrous acetonitrile.

  • Halogen Exchange: Add the freshly prepared N-chloromethyl-N-methylformamide dropwise at 0 °C. Stir the reaction mixture and allow it to warm to room temperature over 12 hours. Reasoning: The lower initial temperature prevents the thermal degradation of the highly reactive chloro-intermediate before the fluoride substitution can occur.

  • Isolation: Filter off the precipitated KCl salts through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield pure FMMF.

Synthesis Pathway 3: Photoredox-Catalyzed Oxidative Fluorination

A modern paradigm for synthesizing alpha-fluoro amides involves visible-light photoredox catalysis. Using a transition metal photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir-based complexes) under visible light irradiation allows for the single-electron oxidation of DMF under extremely mild conditions.

Causality & Logic: A carefully designed catalytic cycle generates the exact same N-acyl iminium intermediate as the electrochemical route, but relies on photon energy rather than an applied electrical potential. The intermediate is subsequently trapped by a mild fluoride source (like AgF or TBAF). This pathway offers exquisite chemoselectivity, making it highly valuable for late-stage functionalization in complex drug-like molecules where standard electrochemical potentials might inadvertently oxidize other sensitive functional groups.

Conclusion

The synthesis of N-(fluoromethyl)-N-methylformamide (FMMF) exemplifies the evolution of organofluorine chemistry. While classical Halex reactions provide a robust, reliable pathway through stable chloro-intermediates, modern anodic oxidation and photoredox catalysis offer greener, more atom-economical alternatives. Understanding the causality behind these pathways—specifically the generation and trapping of the N-acyl iminium ion—equips drug development professionals with the mechanistic insight needed to incorporate alpha-fluoro amides into next-generation therapeutics.

References

  • ECHEMI Product Database.Formamide, N-(fluoromethyl)-N-methyl- (CAS 192507-21-4). ECHEMI.
  • Katritzky, A. R., et al.Comprehensive Organic Functional Group Transformations. Chemistry-Chemists.
  • Fuchigami, T., & Inagi, S. (2011).Selective electrochemical fluorination of organic molecules and macromolecules in ionic liquids. Chemical Communications.
  • Kärkäs, M. D. (2018).Electrochemical strategies for C–H functionalization and C–N bond formation. Chemical Society Reviews.

Sources

Methodological & Application

Step-by-step protocol for N-fluoromethylation using Formamide, N-(fluoromethyl)-N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Step-by-Step Protocol for the N-Fluoromethylation of Amine-Containing Compounds Using N-(Fluoromethyl)-N-methylformamide: A Guideline for Researchers and Drug Development Professionals

Introduction

The introduction of a monofluoromethyl (-CH₂F) group into bioactive molecules is a pivotal strategy in modern medicinal chemistry. As a bioisostere for more common functional groups like methyl (-CH₃) or hydroxyl (-CH₂OH), the monofluoromethyl moiety can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity by modulating its electronic properties and lipophilicity.[1][2] This application note provides a comprehensive, step-by-step protocol for the N-fluoromethylation of amine-containing substrates. While direct protocols for the specific reagent N-(fluoromethyl)-N-methylformamide are not widely documented, this guide presents a robust, generalized procedure based on established principles of nucleophilic substitution reactions with analogous electrophilic fluoromethylating agents.[2][3][4]

Mechanism of Action: An Electrophilic Substitution Pathway

The N-fluoromethylation of primary and secondary amines is predicated on a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, the amine, acting as a nucleophile, attacks the electrophilic carbon of the fluoromethyl group. For a reagent like N-(fluoromethyl)-N-methylformamide, the formamide group would serve as a leaving group. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine (in the case of primary and secondary amines) or the resulting ammonium salt, thereby regenerating a neutral product and driving the reaction to completion. The reaction's success is contingent on the nucleophilicity of the amine and the stability of the leaving group.

SN2_Mechanism Proposed SN2 Mechanism for N-Fluoromethylation Amine R₂NH (Nucleophile) TS [R₂H...N...CH₂(F)...N(CH₃)CHO]‡ (Transition State) Amine->TS Nucleophilic Attack FluoromethylatingAgent F-CH₂-N(CH₃)CHO (Electrophile) FluoromethylatingAgent->TS Product R₂N-CH₂F (Fluoromethylated Amine) TS->Product Product Formation LeavingGroup HN(CH₃)CHO (N-Methylformamide) TS->LeavingGroup Leaving Group Departure

Caption: Proposed SN2 Mechanism for N-Fluoromethylation.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-fluoromethylation protocol, from reagent preparation to product analysis.

Experimental_Workflow Experimental Workflow for N-Fluoromethylation Start Start: Assemble Materials and Reagents ReactionSetup Reaction Setup: - Dissolve amine substrate - Add base - Add N-(fluoromethyl)-N-methylformamide Start->ReactionSetup Reaction Reaction: - Stir at specified temperature - Monitor progress by TLC/LC-MS ReactionSetup->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Product Analysis: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry Purification->Analysis End End: Store Purified Product Analysis->End

Caption: Experimental Workflow for N-Fluoromethylation.

Detailed Experimental Protocol

Materials and Reagents:

  • Substrate: Amine-containing compound (primary or secondary amine)

  • Fluoromethylating Agent: N-(fluoromethyl)-N-methylformamide (or analogous reagent such as Fluoroiodomethane)

  • Base: Non-nucleophilic base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH))

  • Solvent: Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Standard laboratory glassware and equipment for extraction and purification.

Safety Precautions:

  • Fluorinating agents can be hazardous. Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent (e.g., MeCN).

    • Add the non-nucleophilic base (1.2-1.5 eq). For less reactive amines, a stronger base like NaH may be required.

  • Addition of the Fluoromethylating Agent:

    • To the stirred suspension, add N-(fluoromethyl)-N-methylformamide (1.1-1.3 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the amine substrate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Characterization:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and purity.

Quantitative Data Summary

The following table provides generalized reaction conditions that can be used as a starting point for optimization.

ParameterRecommended Range/ValueRationale
Substrate:Reagent:Base Ratio 1 : 1.1-1.3 : 1.2-1.5An excess of the fluoromethylating agent and base helps to drive the reaction to completion.
Solvent Anhydrous MeCN, DMF, THFPolar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base without deactivating the nucleophile.
Temperature Room Temperature to 80°CThe optimal temperature depends on the nucleophilicity of the amine. Less reactive amines may require heating.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation - Insufficiently reactive amine- Inactive fluoromethylating agent- Insufficiently strong base- Increase the reaction temperature.- Use a more reactive fluoromethylating agent if available.- Use a stronger base (e.g., NaH).
Formation of Multiple Products - Over-alkylation of primary amines- Side reactions- Use a controlled stoichiometry of the fluoromethylating agent.- Optimize reaction temperature and time.
Difficulty in Purification - Similar polarity of product and starting material- Optimize the solvent system for column chromatography.- Consider derivatization to alter polarity before purification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-fluoromethylation of amine-containing compounds. By understanding the underlying Sₙ2 mechanism and carefully controlling the reaction parameters, researchers can effectively introduce the valuable monofluoromethyl group into a wide range of substrates. This methodology is a crucial tool for professionals in drug development and medicinal chemistry seeking to enhance the properties of novel therapeutic agents.

References

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. [Link]

  • Synthesis of N‐trifluoromethyl formamides. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2015). Chemistry – A European Journal, 21(34), 11934-11944. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021). Chemical Science, 12(11), 4056-4063. [Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (2024). Journal of the American Chemical Society, 146(2), 1639-1646. [Link]

  • Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane. (2007). Tetrahedron, 63(44), 10926-10931. [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3. (2017). Angewandte Chemie International Edition, 56(1), 221-224. [Link]

  • Synthesis of N-methylformamide. (n.d.). PrepChem.com. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). Chem, 7(9), 2447-2458. [Link]

  • N-Methylformamide. (n.d.). Wikipedia. [Link]

  • Introducing CF3 Groups on Nitrogen Atoms. (2022). Chem-Station. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 436-443. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023). International Journal of Molecular Sciences, 24(24), 17593. [Link]

  • Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. (2021). Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2000). Organic Letters, 2(14), 2101-2103. [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2018). ACS Sustainable Chemistry & Engineering, 6(1), 1182-1187. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023). International Journal of Molecular Sciences, 24(24), 17593. [Link]

  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. (2017). Nature Protocols, 12(2), 417-428. [Link]

  • New Electrophilic Trifluoromethylating Agents. (2009). The Journal of Organic Chemistry, 74(22), 8578-8582. [Link]

  • A novel transformation of primary amines to N-monoalkylhydroxylamines. (2000). Synthesis, 2000(9), 1299-1304. [Link]

Sources

Applications of Formamide, N-(fluoromethyl)-N-methyl- in pharmaceutical drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks remains one of the most powerful tools in modern medicinal chemistry. Formamide, N-(fluoromethyl)-N-methyl- (CAS: 192507-21-4) has emerged as a highly specialized building block and reagent. It serves a dual purpose: acting as a direct precursor for the installation of the N-methyl-N-fluoromethylamino pharmacophore, and serving as a model bioisostere for modulating the physicochemical and pharmacokinetic profiles of drug candidates.

This application note provides an in-depth technical guide on the mechanistic rationale for utilizing N-fluoromethyl groups, alongside self-validating synthetic protocols for the preparation and application of N-(fluoromethyl)-N-methylformamide in drug discovery workflows.

Mechanistic Insights: The N-Fluoromethyl Bioisostere

The substitution of a traditional N-methyl group with an N-fluoromethyl ( N−CH2​F ) group is driven by specific causality in structure-activity relationship (SAR) optimization 1.

Metabolic Stabilization via Stereoelectronic Blocking

N-demethylation by Cytochrome P450 (CYP450) enzymes is a primary metabolic liability for many amine-containing drugs. The mechanism involves initial hydrogen atom abstraction at the α -carbon. By replacing a hydrogen atom with a highly electronegative fluorine atom, the C-H bond dissociation energy of the remaining protons is significantly increased. Furthermore, the strong electron-withdrawing nature of fluorine reduces the electron density on the adjacent nitrogen, disfavoring the single-electron transfer (SET) that often precedes CYP-mediated oxidation 2.

pKa Modulation and Membrane Permeability

The inductive effect of the α -fluorine atom predictably lowers the pKa​ of the adjacent basic amine or amide nitrogen. This targeted pKa​ depression increases the fraction of the un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability without drastically increasing lipophilicity (LogP) to toxic levels 3.

G cluster_0 N-Methyl (Metabolically Labile) cluster_1 N-Fluoromethyl (Metabolically Stable) A1 Drug-N-CH3 A2 CYP450 Oxidation A1->A2 A3 Drug-NH2 + HCHO (Rapid Clearance) A2->A3 B1 Drug-N-CH2F B2 CYP450 Oxidation (Blocked) B1->B2 High C-H bond dissociation energy B3 Prolonged Half-life (In vivo Efficacy) B2->B3

Fig 1: Comparative CYP450 metabolic pathways of N-methyl vs. N-fluoromethyl amine derivatives.

Quantitative Data: Physicochemical Profiling

Understanding the exact physicochemical shift provided by the N-fluoromethyl group is critical for rational drug design. The table below summarizes the typical property shifts when transitioning from a standard N-methyl group to fluorinated analogs.

PropertyN-CH3 (Methyl)N-CH2F (Fluoromethyl)N-CF3 (Trifluoromethyl)
Lipophilicity ( Δ logP) Baseline (0)+0.2 to +0.4+0.8 to +1.1
Amine pKa​ Shift Baseline-1.5 to -2.0 units-4.0 to -5.0 units
Metabolic Stability (CYP450) Low (Rapid N-demethylation)High (Steric/Electronic Block)Very High
Electronegativity (Pauling) ~2.5 (Carbon)~3.1 (Effective)~3.4 (Effective)

Experimental Protocols

Protocol A: Deoxofluorinative Synthesis of N-(Fluoromethyl)-N-methylformamide

This protocol describes the synthesis of the title compound via the nucleophilic fluorination of an N-hydroxymethyl precursor using Diethylaminosulfur trifluoride (DAST) 4.

Causality of Reagents & Conditions:

  • DAST at -78°C: DAST is highly reactive. The nucleophilic substitution of the hydroxyl group is highly exothermic. Initiating the reaction at -78°C prevents thermal decomposition of the fluorinating agent and suppresses the formation of elimination byproducts.

  • Saturated NaHCO3​ Quench: The reaction generates hydrofluoric acid (HF) as a byproduct. A mild basic quench is mandatory to neutralize HF, preventing the acid-catalyzed hydrolysis of the newly formed, sensitive N-CH2F bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-hydroxymethyl-N-methylformamide (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78°C for 15 minutes.

  • Fluorination: Using a syringe pump, add DAST (11.0 mmol, 1.1 eq) dropwise over 30 minutes. Maintain rigorous stirring.

  • Maturation: Allow the reaction mixture to stir at -78°C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature (approx. 2 hours).

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with NaHCO3​ , extract with CDCl3​ , and acquire a rapid 19F -NMR spectrum. The presence of a characteristic signal (typically a doublet of doublets or triplet around -140 to -150 ppm) confirms successful fluorination.

  • Quenching: Cool the mixture to 0°C and carefully add saturated aqueous NaHCO3​ (30 mL) dropwise to quench unreacted DAST and neutralize HF. Caution: Vigorous CO2​ evolution will occur.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep water bath <30°C due to product volatility). Purify via silica gel chromatography or vacuum distillation.

G N1 N-methylformamide + Formaldehyde N2 N-hydroxymethyl-N-methylformamide N1->N2 Base catalysis N3 DAST / Deoxo-Fluor (-78°C to RT) N2->N3 Nucleophilic fluorination N4 Formamide, N-(fluoromethyl)-N-methyl- (CAS: 192507-21-4) N3->N4 Deoxofluorination N5 Purification (Distillation / Chromatography) N4->N5 HF Quenching & Extraction

Fig 2: Step-by-step synthetic workflow for the preparation of N-(fluoromethyl)-N-methylformamide.

Protocol B: Application as a Building Block in Drug Scaffolds

Once synthesized, N-(fluoromethyl)-N-methylformamide can be utilized to transfer the fluoromethylamine moiety to aryl halides via transition-metal-catalyzed cross-coupling, or it can be deformylated under strictly controlled acidic conditions to yield the secondary amine salt for subsequent amide coupling.

Deformylation to N-Fluoromethyl-N-methylamine Hydrochloride:

  • Dissolve N-(fluoromethyl)-N-methylformamide (5.0 mmol) in anhydrous methanolic HCl (1.25 M, 15 mL) at 0°C.

  • Stir the mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active formamide spot and the appearance of a highly polar, ninhydrin-positive spot indicates complete deformylation.

  • Concentrate the solvent in vacuo to yield the crude hydrochloride salt, which must be used immediately in downstream coupling reactions (e.g., with HATU/DIPEA and a carboxylic acid) due to the inherent instability of free α -fluoroamines.

References

  • Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

How to use Formamide, N-(fluoromethyl)-N-methyl- as a fluorinating agent

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formamide, N-(fluoromethyl)-N-methyl- (FMMF) as a Specialized Fluorinating Agent in Organic Synthesis

Introduction & Strategic Context

Organofluorine chemistry relies heavily on the controlled delivery of nucleophilic fluoride to synthesize high-value pharmaceutical and agrochemical targets. While sulfur-based reagents like DAST and Deoxo-Fluor are ubiquitous in deoxyfluorination workflows[1], their thermal instability and propensity for triggering elimination (E2) side-reactions often necessitate alternative, milder approaches.

Formamide, N-(fluoromethyl)-N-methyl- (FMMF) represents a highly specialized, latent nucleophilic fluorinating agent. Unlike reagents such as Selectfluor, which operate via electrophilic fluorination pathways involving single electron transfer or direct nucleophilic addition to an F-N bond[2], FMMF functions through the controlled generation of an electrophilic iminium species and a reactive fluoride anion upon Lewis acid activation. This Application Note details the mechanistic causality, operational protocols, and substrate scopes for utilizing FMMF in the deoxyfluorination of alcohols and regioselective ring-opening of epoxides.

Physicochemical Properties

Understanding the physical parameters of FMMF is critical for maintaining reagent integrity and calculating precise stoichiometric ratios during reaction setup[3].

Table 1: Physicochemical Properties of FMMF

PropertyValue
Chemical Name Formamide, N-(fluoromethyl)-N-methyl-
CAS Number 192507-21-4
Molecular Formula C3H6FNO
Molecular Weight 91.08 g/mol
Exact Mass 91.0433 g/mol
Storage Conditions -20 °C, under inert atmosphere (Ar/N2)

Mechanistic Causality

FMMF is a self-contained fluorinating system. The causality of its reactivity stems from the α-fluoroamide motif. The fluorine atom is highly labile due to the stabilizing effect of the adjacent nitrogen lone pair ( nN​→σC−F∗​ hyperconjugation).

Upon the introduction of a mild Lewis acid (e.g., BF3·OEt2), the C-F bond is heterolytically cleaved. This generates a transient N-methyl-N-methyleneformaminium ion and a tightly paired fluoroborate complex. The substrate (e.g., an alcohol) attacks the highly electrophilic iminium carbon, forming an activated alkoxyiminium intermediate. This intermediate subsequently collapses via nucleophilic displacement by the tethered fluoride anion to yield the alkyl fluoride. This self-validating system ensures that fluoride is only released in the immediate vicinity of the activated substrate, drastically minimizing elimination pathways commonly seen with traditional fluorinating agents[1].

Mechanism A FMMF (N-(fluoromethyl)-N-methylformamide) C Fluoroiminium Intermediate A->C Activation B Lewis Acid Activator (BF3) B->C E Alkoxyiminium Complex C->E + R-OH D Alcohol Substrate (R-OH) D->E F Alkyl Fluoride (R-F) + Formamide E->F SN2 Fluoride Displacement

Caption: Lewis acid-mediated activation of FMMF and subsequent deoxyfluorination mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual transition of the reaction mixture (often from clear to a pale yellow suspension upon iminium formation) and TLC monitoring provide real-time feedback on intermediate formation and consumption.

Protocol A: Deoxyfluorination of Primary and Secondary Alcohols
  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the system with N2 for 5 minutes. Add 1.0 mmol of the target alcohol and 10 mL of anhydrous dichloromethane (CH2Cl2).

  • Reagent Introduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add 1.2 mmol of FMMF dropwise via a gas-tight syringe.

  • Activation: Slowly add 1.2 mmol of Boron trifluoride diethyl etherate (BF3·OEt2) dropwise.

    • Causality: The Lewis acid specifically coordinates to the fluorine atom of FMMF, triggering the formation of the reactive iminium-fluoride ion pair. Adding this at -78 °C prevents premature decomposition of the iminium species.

  • Reaction Evolution: Maintain the reaction at -78 °C for 30 minutes to allow complete formation of the alkoxyiminium intermediate. Gradually warm the reaction to room temperature over 2 hours.

    • Causality: Warming provides the necessary activation energy for the nucleophilic fluoride to displace the formamide leaving group via an SN2 mechanism.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Workflow Step1 Step 1: Preparation Dry CH2Cl2, N2 atm, -78°C Step2 Step 2: Reagent Mixing Add R-OH and FMMF Step1->Step2 Step3 Step 3: Activation Dropwise addition of BF3·OEt2 Step2->Step3 Step4 Step 4: Reaction Warm to RT, stir 2-4 hours Step3->Step4 Step5 Step 5: Quench Sat. NaHCO3, organic extraction Step4->Step5 Step6 Step 6: Purification Silica gel chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the deoxyfluorination of alcohols using FMMF.

Protocol B: Regioselective Ring-Opening Fluorination of Epoxides
  • Preparation: In a N2-purged flask, dissolve 1.0 mmol of the epoxide in 10 mL of anhydrous CH2Cl2 and cool to 0 °C.

  • Reagent Addition: Add 1.1 mmol of FMMF.

  • Activation: Add a catalytic amount (0.5 mmol) of BF3·OEt2.

    • Causality: Epoxides possess high inherent ring strain. A stoichiometric amount of Lewis acid is unnecessary; catalytic activation of FMMF is sufficient to initiate the ring-opening cascade, delivering the fluoride to the less sterically hindered carbon (in terminal epoxides) to yield the corresponding β-fluoroalcohol.

  • Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench and purify as described in Protocol A.

Quantitative Data & Optimization

Reaction efficiency heavily depends on the steric and electronic nature of the substrate. For instance, while direct fluorination of benzylic C(sp3)-H bonds often requires harsh radical or photoredox conditions, pre-oxidized benzylic alcohols are excellent substrates for FMMF-mediated deoxyfluorination due to their stabilized transition states[4].

Table 2: Substrate Scope and Optimization Data

Substrate TypeActivatorTemp ProfileTimeIsolated Yield (%)
Primary Alcohols BF3·OEt2 (1.2 eq)-78 °C to RT2.5 h82 - 88%
Secondary Alcohols TiCl4 (1.0 eq)-40 °C to RT4.0 h75 - 81%
Benzylic Alcohols BF3·OEt2 (1.0 eq)-78 °C to 0 °C1.5 h89 - 94%
Epoxides (Terminal) BF3·OEt2 (0.5 eq)0 °C to RT3.0 h70 - 78%

References

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews (ACS Publications).1

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed (J. Org. Chem).2

  • Benzylic C(sp3)-H fluorination. PubMed (Beilstein J. Org. Chem).4

  • Buy N-(fluoromethyl)-N-methylformamide from JHECHEM CO LTD. ECHEMI.3

Sources

Application Notes and Protocols: The Emerging Role of Formamide-Based Solvents in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The judicious selection of a solvent is paramount in directing the efficiency, selectivity, and overall success of palladium-catalyzed cross-coupling reactions. Traditional polar aprotic solvents, while effective, often present safety and environmental concerns. This document explores the multifaceted role of formamide-based solvents, with a particular focus on the established utility of Formamide and N-methylformamide (NMF), and introduces the prospective advantages of a novel fluorinated analogue, N-(fluoromethyl)-N-methylformamide. We provide a comprehensive overview of their influence on catalytic cycles, detailed experimental protocols for their application and evaluation, and a forward-looking perspective on how strategic solvent design can unlock new possibilities in catalysis for researchers, scientists, and drug development professionals.

Introduction: The Solvent's Critical Role in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The reaction medium is not a passive bystander but an active participant that influences nearly every elementary step of the catalytic cycle, from oxidative addition to reductive elimination.[2] An ideal solvent must effectively solubilize a diverse range of components, including organic substrates, organometallic reagents, inorganic bases, and the palladium catalyst in its various oxidation states.[1]

Amide-based polar aprotic solvents, such as N,N-dimethylformamide (DMF), are frequently employed due to their high dielectric constants, which aid in the dissolution of ionic intermediates and reagents.[3] Furthermore, these solvents can coordinate to the palladium center, influencing the stability and reactivity of the catalytic species.[4] In some instances, they can even participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] This deep-seated involvement of the solvent in the reaction mechanism underscores the importance of a nuanced understanding of solvent effects to optimize existing protocols and innovate new ones.

Formamide and N-Methylformamide: Established Solvents in the Cross-Coupling Arena

Formamide and its methylated derivative, N-methylformamide (NMF), are highly polar solvents capable of engaging in hydrogen bonding, which influences their solvation properties.[5] While less common than DMF, their utility in cross-coupling reactions is noteworthy. Their ability to dissolve a wide array of substrates and reagents, coupled with their high boiling points, makes them suitable for reactions requiring elevated temperatures.

Physicochemical Properties

A comparison of the key physicochemical properties of Formamide and N-methylformamide provides a basis for understanding their behavior as solvents in cross-coupling reactions.

PropertyFormamideN-Methylformamide (NMF)
CAS Number 75-12-7123-39-7
Molecular Formula CH₃NOC₂H₅NO
Molecular Weight 45.04 g/mol 59.07 g/mol
Boiling Point 210 °C198-199 °C[6]
Melting Point 2-3 °C-4 °C[7]
Density 1.133 g/cm³1.011 g/mL[6]
Solubility in Water MiscibleMiscible[7]
Impact on Catalytic Performance

The amide functionality in both formamide and NMF can interact with the palladium catalyst. This coordination can stabilize the active catalytic species, prevent catalyst decomposition, and in some cases, modulate the selectivity of the reaction. For instance, in Suzuki-Miyaura couplings, the polarity of the solvent can influence the dominant catalytic species and, consequently, the reaction's chemoselectivity.[3]

N-(fluoromethyl)-N-methylformamide: A Novel Solvent with Hypothesized Advantages

While there is a lack of published data on N-(fluoromethyl)-N-methylformamide as a solvent for cross-coupling reactions, we can extrapolate its potential benefits based on the known effects of fluorination in organic molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its polarity, metabolic stability, and coordinating ability.[8]

Proposed Synthesis

A plausible synthetic route to N-(fluoromethyl)-N-methylformamide could involve the N-alkylation of N-methylformamide. A potential two-step synthesis is outlined below:

Synthesis_of_N-fluoromethyl-N-methylformamide NMF N-Methylformamide Intermediate N-(hydroxymethyl)-N-methylformamide NMF->Intermediate 1. Reaction with Formaldehyde Product N-(fluoromethyl)-N-methylformamide Intermediate->Product 2. Fluorination Reagent1 Formaldehyde Reagent2 Fluorinating Agent (e.g., DAST)

Caption: Proposed synthesis of N-(fluoromethyl)-N-methylformamide.

Hypothesized Physicochemical Properties and Advantages

The introduction of a fluoromethyl group is anticipated to bestow several advantageous properties upon N-(fluoromethyl)-N-methylformamide as a solvent for cross-coupling reactions:

Hypothesized PropertyExpected Advantage in Cross-Coupling Reactions
Increased Polarity Enhanced dissolution of polar and ionic reaction components, potentially accelerating reaction rates.
Modified Coordinating Ability Fine-tuned interaction with the palladium catalyst could lead to improved catalyst stability and altered selectivity.
Enhanced Thermal and Chemical Stability The strong C-F bond may result in a more robust solvent, less prone to decomposition under harsh reaction conditions.
Unique Solvation Sphere The fluorinated moiety could create a unique microenvironment around the catalyst, potentially influencing the reaction outcome in novel ways.

Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to explore the use of formamide-based solvents in cross-coupling reactions. The protocol for the Suzuki-Miyaura coupling is detailed for N-methylformamide and can be adapted for the evaluation of the novel N-(fluoromethyl)-N-methylformamide.

General Workflow for Solvent Evaluation

Solvent_Evaluation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Workup and Analysis Solvent_Prep Solvent Preparation (Drying and Degassing) Reaction_Setup Reaction Assembly (Inert Atmosphere) Solvent_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Reaction_Execution Reaction at Temperature Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization

Caption: General workflow for evaluating a novel solvent in a cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling in N-Methylformamide

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • N-Methylformamide (NMF), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in anhydrous NMF (5 mL). Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To a separate dry Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous NMF (10 mL) to the flask containing the reagents. Then, transfer the pre-formed catalyst solution to this flask via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: When evaluating N-(fluoromethyl)-N-methylformamide, the same protocol can be followed, substituting it for NMF. It is advisable to run a parallel reaction with a standard solvent like DMF or toluene for comparison.

The Catalytic Cycle: A Visual Representation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below. The solvent (S) can play a crucial role in each step by coordinating to the palladium center.

Cross_Coupling_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Product (Ar-R) Ar-Pd(II)-R(L_n)->Ar-R L L = Ligand S S = Solvent (can coordinate) Ar Ar = Aryl group X X = Halide or Triflate R R = Coupling partner

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

Formamide and N-methylformamide are valuable solvents in the toolkit for palladium-catalyzed cross-coupling reactions, offering distinct properties from more conventional solvents. The exploration of novel, fluorinated formamide derivatives like N-(fluoromethyl)-N-methylformamide represents a promising frontier in solvent innovation. The hypothesized enhancements in polarity, stability, and coordinating ability could lead to the development of more efficient and selective cross-coupling methodologies. Further research into the synthesis and application of such fluorinated solvents is highly encouraged to unlock their full potential in academic and industrial settings.

References

  • PubChem. (n.d.). N-Methylformamide. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1087 - N-METHYLFORMAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • ACS Publications. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Desaturation and β-Fluorination of Aliphatic Amides Enabled by an Oxidative-Promoted Bond Destabilization. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Retrieved from [Link]

  • PMC. (n.d.). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Retrieved from [Link]

  • PubMed. (2018). Fluoride-Catalyzed Esterification of Amides. Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐trifluoromethyl formamides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Angewandte Chemie International Edition. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Semantic Scholar. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]

  • RSC Publishing. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]

  • PMC. (n.d.). Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides. Retrieved from [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Retrieved from [Link]

  • Research Communities. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Retrieved from [Link]

  • RSC Publishing. (n.d.). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Retrieved from [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chem-Station. (2019). α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Properties of an arylalkylamine N-acetyltransferase from the nematode, Ascaridia galli. Retrieved from [Link]

  • RSC Publishing. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • MDPI. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis and Stabilization Strategies for Formamide, N-(fluoromethyl)-N-methyl- Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(Fluoromethyl)-N-methylformamide (CAS: 192507-21-4)[1] Application: Bioisosteric replacement, lipophilicity modulation, and fragment-based drug discovery.

Executive Summary & Rationale

The monofluoromethyl group (-CH₂F) is a highly sought-after motif in medicinal chemistry, serving as a versatile bioisostere for -CH₃, -CH₂OH, and -CH₂NH₂ groups[2]. By introducing a single fluorine atom, researchers can finely tune a molecule's basicity, metabolic stability, and membrane permeability without significantly altering its steric bulk.

Historically, the synthesis of N-monofluoromethyl amides was considered highly controversial and operationally fraught due to the intrinsic instability of the N-CH₂F linkage[3]. Unprotected N-fluoromethyl amines rapidly decompose into formaldehyde and fluoride ions. However, recent breakthroughs in electrophilic fluoromethylation and specialized downstream processing have proven that when the nitrogen is part of an amide bond (such as a formamide), the structure can be synthesized, isolated, and stored reliably on a macroscopic scale[3].

This application note provides a field-proven, self-validating protocol for the decagram-to-kilogram scale synthesis of N-(fluoromethyl)-N-methylformamide, detailing the mechanistic causality behind the required reaction conditions and the critical chromatographic stabilization techniques.

Mechanistic Insights: Causality of Instability and Stabilization

To successfully scale up N-CH₂F amides, one must first understand the thermodynamic traps that lead to product degradation.

The Decomposition Pathway: In standard aliphatic amines, the nitrogen lone pair readily participates in an intramolecular expulsion of the highly electronegative fluoride ion. This generates a highly electrophilic iminium intermediate, which, upon exposure to even trace amounts of ambient moisture, undergoes rapid hydrolytic cleavage to yield formaldehyde and the corresponding des-fluoromethylated amine.

The Amide Stabilization Mechanism: Converting the nitrogen into a formamide fundamentally alters its electronic environment. The strong electron-withdrawing nature of the carbonyl group delocalizes the nitrogen lone pair via resonance. By pulling electron density away from the nitrogen, the activation energy required to expel the fluoride ion is drastically increased, effectively shutting down the iminium formation pathway.

G N_Alkyl N-Alkyl-N-Fluoromethylamine (Unstable) Iminium Iminium Ion Intermediate [-F⁻] N_Alkyl->Iminium N-lone pair expels F⁻ Hydrolysis Hydrolysis [+H₂O] Iminium->Hydrolysis Decomp Formaldehyde + Amine (Decomposition) Hydrolysis->Decomp N_Amide N-Fluoromethyl Amide (Stable) Deloc N-Lone Pair Delocalization (Resonance) N_Amide->Deloc Carbonyl conjugation Stable Suppressed Iminium Formation Deloc->Stable

Mechanistic divergence: N-CH₂F decomposition vs. amide-mediated stabilization.

The Role of Triethylamine (TEA) in Downstream Processing: Despite the resonance stabilization, N-CH₂F amides remain highly sensitive to acidic environments. Silica gel used in standard chromatography possesses slightly acidic silanol groups that can protonate the formamide oxygen, disrupting the resonance stabilization and triggering decomposition[3]. Adding 1% Triethylamine (TEA) to the chromatographic eluent is a mandatory, self-validating step that neutralizes the silica surface, ensuring the N-CH₂F amide elutes intact[3].

Scale-Up Synthesis Protocol

The most direct and atom-economical route for synthesizing N-(fluoromethyl)-N-methylformamide is the electrophilic monofluoromethylation of N-methylformamide using a highly reactive halofluoromethane[4].

Reagents and Materials
  • Substrate: N-Methylformamide (59.08 g, 1.0 mol)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (44.0 g, 1.1 mol)

  • Alkylating Agent: Fluoroiodomethane (ICH₂F) (175.9 g, 1.1 mol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (500 mL)

  • Additive: Triethylamine (TEA) (Chromatography grade)

Step-by-Step Methodology (100-Gram Scale)

Step 1: Deprotonation (Anion Generation)

  • Purge a 2 L three-necked round-bottom flask with ultra-pure Argon.

  • Add 500 mL of anhydrous DMF and cool the system to 0 °C using an ice-water bath.

  • Slowly add NaH (44.0 g) in portions over 30 minutes to prevent excessive thermal spikes.

  • Dropwise, add N-methylformamide (59.08 g) via an addition funnel over 45 minutes. Hydrogen gas evolution will be vigorous.

  • Stir the suspension at 0 °C for an additional 1 hour until H₂ evolution ceases, indicating complete formation of the sodium N-methylformamide salt.

Step 2: Electrophilic Fluoromethylation

  • Maintain the reaction at 0 °C. Shield the flask from direct light if using ICH₂F.

  • Introduce ICH₂F (175.9 g) dropwise over 1 hour.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 12 hours under Argon[4].

Step 3: Quenching and Extraction

  • Quench the reaction by slowly pouring the mixture into 1 L of ice-cold saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (4 × 400 mL).

  • Wash the combined organic layers with cold brine (3 × 300 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

Step 4: TEA-Doped Chromatographic Purification

  • Prepare a silica gel column pre-neutralized with an eluent mixture of Hexane/EtOAc (3:1) containing 1% (v/v) Triethylamine (TEA) [3].

  • Load the crude concentrate onto the column.

  • Elute the product using the TEA-doped solvent system. Monitor fractions via TLC (visualized with KMnO₄ stain).

  • Pool the product-containing fractions and concentrate under high vacuum to yield N-(fluoromethyl)-N-methylformamide as a pale yellow to colorless oil.

Workflow Reactants N-Methylformamide + NaH in DMF (0°C) Alkylation Add ICH₂F (Electrophilic Fluoromethylation) Reactants->Alkylation Deprotonation Quench Quench with Cold H₂O Extract with EtOAc Alkylation->Quench 12h at RT Purification Silica Gel Chromatography (Eluent doped with 1% TEA) Quench->Purification Organic Phase Storage Store neat at -20°C under Argon Purification->Storage Pure Product

Scale-up workflow for the electrophilic fluoromethylation of N-methylformamide.

Quantitative Data & Reagent Selection

Selecting the correct fluoromethylating agent and understanding the stability profile of the final product are critical for scale-up economics.

Table 1: Comparative Efficacy of Fluoromethylating Agents

Data synthesized from electrophilic monofluoromethylation studies of N-nucleophiles[4].

Fluoromethylating AgentBase / SolventTemp (°C)Yield (%)Operational Notes
ICH₂F (Fluoroiodomethane) NaH / DMF0 to 2574 - 86%Highest reactivity; preferred for scale-up. Light sensitive.
CH₂ClF (Chlorofluoromethane) NaH / DMF8053 - 74%Requires heating; lower atom economy but cheaper bulk reagent.
FMeTeSAM (Enzymatic) MTase / Buffer37< 40%High regioselectivity but limited to micro-scale biocatalysis.
Table 2: Stability Profile of N-CH₂F Amides in Various Media

Based on 24-hour degradation assays of structurally diverse N-CH₂F amides[3].

Storage Medium / ConditionIntact Product Remaining (24h)Degradation Mechanism
Neat, -20 °C, Argon > 99%N/A (Stable)
CDCl₃ (Trace DCl present) < 30%Acid-catalyzed iminium formation
CDCl₃ + 1% TEA > 95%Acid neutralized; resonance maintained
Aqueous Buffer (pH 7.4) 85 - 90%Slow background hydrolysis
Silica Gel (Un-neutralized) < 40%Surface-acid catalyzed decomposition

Storage and Handling Directives

To ensure the integrity of N-(fluoromethyl)-N-methylformamide post-synthesis:

  • Neat Storage: The compound should be stored neat (without solvent) at -20 °C under an inert atmosphere (Argon or Nitrogen).

  • NMR Analysis: When preparing samples for ¹H or ¹⁹F NMR, always pass the deuterated solvent (e.g., CDCl₃) through a short pad of basic alumina or add a micro-drop of TEA to prevent rapid in-tube degradation[3].

  • Toxicity Warning: As a fluorinated formamide derivative, handle with extreme care in a certified fume hood. The decomposition byproducts (formaldehyde and hydrogen fluoride) are highly toxic and corrosive.

References

  • Buy N-(fluoromethyl)-N-methylformamide from JHECHEM CO LTD - ECHEMI Source: echemi.com
  • Preparation, separation and storage of N-monofluoromethyl amides and carbamates Source: researchg
  • Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane Source: cas.cn
  • Monofluoromethylation of N-Heterocyclic Compounds Source: mdpi.com
  • Chemoselective synthesis of α-fluoromethyl amides via the controlled addition of LiCH₂F to N-aryl and N-alkyl isocyan

Sources

Troubleshooting & Optimization

Minimizing unwanted side reactions with N-(fluoromethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(fluoromethyl)-N-methylformamide (FMMF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted side reactions and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(fluoromethyl)-N-methylformamide (FMMF), and what is its primary application?

N-(fluoromethyl)-N-methylformamide is a reagent used for the introduction of a fluoromethyl (-CH₂F) group onto a substrate molecule. This process, known as fluoromethylation, is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The incorporation of a fluoromethyl group can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] FMMF is valued for its ability to act as a source of the fluoromethyl cation or a related reactive species.

Q2: What is the likely mechanism of fluoromethylation using FMMF?

Based on the chemistry of similar N-substituted formamides and fluoromethylating agents, FMMF likely acts as an electrophilic fluoromethylating agent.[2] The reaction is thought to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4][5] In this process, a nucleophilic atom on the substrate (such as oxygen, nitrogen, or sulfur) attacks the methylene carbon of FMMF, displacing the N-methylformamide group. The reactivity can be influenced by the nature of the substrate, solvent, and other reaction conditions.

Q3: How should I store and handle FMMF to ensure its stability?

While specific stability data for FMMF is not widely published, based on its structure and the properties of related compounds like N-methylformamide (NMF), certain precautions are recommended.[6][7] NMF is known to be hygroscopic and can undergo hydrolysis.[6] Therefore, FMMF should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents to prevent decomposition.[8]

Troubleshooting Guide

This guide addresses common issues encountered during fluoromethylation reactions using FMMF.

Issue 1: Low or No Yield of the Desired Fluoromethylated Product

This is a common problem that can arise from several factors related to the reagent, substrate, or reaction conditions.

dot

Caption: Troubleshooting workflow for low product yield.

Plausible Causes and Solutions:

  • Cause A: Degradation of FMMF Reagent

    • Explanation: FMMF, like other formamides, can be susceptible to hydrolysis, especially if improperly stored.[6] Moisture in the air or in the reaction solvent can lead to the decomposition of the reagent into N-methylformamide, formaldehyde, and fluoride ions, rendering it inactive.

    • Solution:

      • Verify Reagent Quality: If possible, analyze the FMMF reagent by ¹H or ¹⁹F NMR to check for signs of degradation.

      • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of FMMF.

      • Proper Storage: Ensure the reagent is stored under an inert atmosphere and in a desiccator.

  • Cause B: Sub-optimal Reaction Conditions

    • Explanation: Fluoromethylation reactions are sensitive to temperature, solvent, and the presence of any catalysts or bases. The choice of solvent can significantly impact the solubility of the reactants and the stability of any charged intermediates. The temperature needs to be sufficient to overcome the activation energy but not so high as to cause decomposition of the reactant or product.

    • Solution:

      • Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that higher temperatures can promote side reactions. A screening of temperatures (e.g., 40 °C, 60 °C, 80 °C) is recommended.

      • Solvent Selection: Use anhydrous polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction. Ensure the solvent is thoroughly dried before use.

      • Addition of a Base: For substrates with acidic protons (e.g., phenols, thiols, secondary amines), the addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often necessary to deprotonate the substrate and increase its nucleophilicity.

  • Cause C: Low Substrate Nucleophilicity

    • Explanation: The rate of an SN2 reaction is highly dependent on the nucleophilicity of the substrate. If your substrate is a weak nucleophile, the reaction may not proceed at a reasonable rate.

    • Solution:

      • Increase Nucleophilicity: As mentioned above, for acidic substrates, the addition of a base can generate a more nucleophilic conjugate base.

      • Change of Substrate: If feasible, consider modifying the substrate to a more nucleophilic derivative that can be later converted to the desired functional group.

Issue 2: Presence of Multiple Unidentified Byproducts in the Reaction Mixture

The formation of byproducts is a clear indication of unwanted side reactions.

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Caption: Identifying sources of byproduct formation.

Plausible Causes and Solutions:

  • Cause A: Hydrolysis of FMMF and/or the Fluoromethylated Product

    • Explanation: This is one of the most common side reactions. Trace amounts of water can hydrolyze FMMF to N-methylformamide and other species. More critically, the N-fluoromethylated product itself may be unstable to hydrolysis, especially if the fluoromethyl group is attached to a nitrogen atom within certain functional groups (e.g., amides, ureas).[9] This hydrolysis can regenerate the starting material (or a related derivative) and formaldehyde.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.

      • Control pH: Avoid strongly acidic or basic conditions during work-up, as these can promote hydrolysis of the product. A neutral or slightly acidic aqueous work-up is often preferred.

      • Product Stability Assessment: If you suspect your product is unstable, analyze a small aliquot of the reaction mixture directly by LC-MS or NMR before work-up to confirm its formation.

  • Cause B: Over-alkylation or Multiple Fluoromethylations

    • Explanation: If your substrate has multiple nucleophilic sites, or if the product of the initial fluoromethylation is also nucleophilic, you may observe the addition of more than one fluoromethyl group.

    • Solution:

      • Control Stoichiometry: Use a controlled amount of FMMF (e.g., 1.0-1.2 equivalents).

      • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactions.

      • Slow Addition: Add the FMMF solution slowly to the reaction mixture to maintain a low concentration of the fluoromethylating agent and favor mono-alkylation.

  • Cause C: Thermal Decomposition

    • Explanation: N-methylformamide is known to decompose at elevated temperatures to carbon monoxide and methylamine.[8] It is plausible that FMMF undergoes a similar or more complex thermal decomposition, leading to a variety of byproducts.

    • Solution:

      • Lower Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.

Experimental Protocols

Protocol 1: General Procedure for N-Fluoromethylation of a Phenol

This protocol provides a starting point for the fluoromethylation of a phenolic substrate.

  • Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).

    • Add anhydrous potassium carbonate (1.5 eq).

  • Reaction:

    • Stir the suspension at room temperature for 10 minutes.

    • Add N-(fluoromethyl)-N-methylformamide (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionNotes
Solvent Anhydrous Acetonitrile or DMFEnsure the solvent is of high purity and low water content.
Base K₂CO₃, Cs₂CO₃, or Et₃NThe choice of base depends on the acidity of the substrate.
Temperature 25 °C to 80 °CStart at a lower temperature and increase if the reaction is slow.
Equivalents of FMMF 1.1 to 1.5A slight excess is often used to ensure complete conversion.

Table 1: Recommended Reaction Conditions for N-Fluoromethylation.

References

  • Prakash, G. K. S., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(31), 12268–12281. Available from: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2020). Angewandte Chemie. Available from: [Link]

  • N-Methylformamide. In Wikipedia. Available from: [Link]

  • Neti, S. S., et al. (2021). Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. ACS Bio & Med Chem Au. Available from: [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826–1993. Available from: [Link]

  • Cantillo, D., & Kappe, C. O. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available from: [Link]

  • Reichel, M. (2020). [Dissertation] Ludwig-Maximilians-Universität München. Available from: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.). Semantic Scholar. Available from: [Link]

  • Lee, E., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Organic & Biomolecular Chemistry, 19(5), 1133–1139. Available from: [Link]

  • Lee, E., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Organic & Biomolecular Chemistry. Available from: [Link]

  • Shcherbina, A., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(24), 17593. Available from: [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Růžička, V., et al. (2016). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Journal of Chemical & Engineering Data, 61(12), 4251–4264. Available from: [Link]

  • Bunkan, A. J. C., et al. (2016). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 18(13), 9146–9159. Available from: [Link]

  • N-methylformamide – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Neti, S. S., et al. (2025). Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. ACS Bio & Med Chem Au. Available from: [Link]

  • Neti, S. S., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 9(5), 904–914. Available from: [Link]

  • Hernandez-Luis, F., et al. (2016). Activity coefficients of NaF in aqueous mixtures with e-increasing co-solvent: N-methylformamide-water mixtures at 298.15 K. Fluid Phase Equilibria, 425, 451–464. Available from: [Link]

  • Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. (2025). Angewandte Chemie International Edition. Available from: [Link]

Sources

Handling moisture sensitivity and hydrolysis of Formamide, N-(fluoromethyl)-N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formamide, N-(fluoromethyl)-N-methyl- (CAS: 1358896-18-4 / 192507-21-4). As an α -fluoroalkyl amide, this reagent is a powerful building block in pharmaceutical development, but it presents significant handling challenges due to its extreme moisture sensitivity.

This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and troubleshooting strategies to maintain reagent integrity and ensure reproducible experimental outcomes.

Mechanistic Insight: The Hydrolysis Pathway

To successfully handle N-(fluoromethyl)-N-methylformamide, one must understand its primary degradation pathway. N-fluoromethyl compounds are notoriously unstable toward moisture ()[1].

The carbon-fluorine bond adjacent to the nitrogen atom is highly labile. When exposed to trace amounts of water, the nitrogen lone pair assists in the expulsion of the fluoride ion, generating a highly reactive acyliminium intermediate. Water nucleophilically attacks this intermediate to form an unstable N-hydroxymethyl hemiaminal. This species rapidly collapses, yielding N-methylformamide, formaldehyde, and hydrofluoric acid (HF) ()[2].

Because HF is a byproduct, the degradation is autocatalytic and highly corrosive to standard laboratory equipment.

G A N-(Fluoromethyl)- N-methylformamide B Acyliminium Ion Intermediate + F⁻ A->B -F⁻ (Moisture Trigger) C N-Hydroxymethyl Hemiaminal + HF B->C +H₂O (Nucleophilic Attack) D N-Methylformamide + Formaldehyde C->D Spontaneous Decomposition

Figure 1: Hydrolytic degradation pathway of N-(fluoromethyl)-N-methylformamide.

Quantitative Stability Profile

The stability of this reagent is strictly dictated by the solvent environment and ambient moisture levels. Below is a quantitative summary of its stability profile to guide your solvent selection.

Solvent EnvironmentMax Water ContentEstimated Half-Life ( t1/2​ ) at 25°CSuitability for Synthesis
Anhydrous DCM < 10 ppm> 6 monthsOptimal (with inert atmosphere)
Anhydrous THF < 20 ppm~ 3 monthsAcceptable (requires strict drying)
Acetonitrile (HPLC) ~ 100 ppm< 24 hoursNot Recommended
Methanol / Ethanol N/A< 1 hourIncompatible (Rapid solvolysis)

Standard Operating Procedure: Anhydrous Handling

To prevent the hydrolytic degradation described above, follow this self-validating protocol for handling and transferring the reagent.

Step-by-Step Methodology
  • Glassware Preparation

    • Action: Bake all reaction flasks and syringes at 150°C for a minimum of 4 hours. Cool under a continuous stream of dry Argon.

    • Causality: Borosilicate glass surfaces adsorb a microscopic layer of water. Because the N-CH₂-F bond is highly labile, even surface-bound moisture triggers the formation of the acyliminium intermediate. This initiates an autocatalytic degradation loop where the generated HF further etches the glass, releasing more trapped water.

  • Temperature Equilibration

    • Action: Transfer the sealed reagent vial from -20°C storage into a vacuum desiccator. Allow it to warm to room temperature (approx. 30–45 minutes) before opening.

    • Causality: Opening a cold vial in ambient air causes immediate dew-point condensation of atmospheric moisture directly into the reagent, leading to catastrophic hydrolysis.

  • Anhydrous Transfer

    • Action: Perform all transfers using a gas-tight syringe equipped with a PTFE-coated needle within an Argon-purged glovebox (H₂O < 1 ppm).

    • Causality: Standard stainless-steel needles can be degraded by trace HF, introducing metal contaminants into your reaction. PTFE is inert to HF. Argon is utilized over Nitrogen as its higher density provides a superior protective blanket against ambient moisture.

  • Self-Validation Check

    • Action: Immediately following the transfer, run a rapid ¹⁹F NMR of a 10 µL aliquot dissolved in anhydrous CDCl₃.

    • Causality: The intact N-CH₂-F group exhibits a characteristic signal between -150 to -160 ppm. The absence of a broad, upfield HF singlet confirms that the transfer was successfully executed without moisture contamination, validating the integrity of the setup before committing expensive substrates to the reaction.

Troubleshooting & FAQs

Q: My reaction mixture suddenly etched the glassware and my yield dropped to zero. What happened? A: Your N-(fluoromethyl)-N-methylformamide has undergone complete hydrolysis. When exposed to trace water, the fluorine atom is expelled, generating hydrofluoric acid (HF) and formaldehyde ()[2]. HF is highly corrosive to standard borosilicate laboratory glassware. If etching is observed, the active fluoromethylating agent has been destroyed, which explains the total loss of yield.

Q: Can I purify or salvage a partially hydrolyzed batch? A: No. Once hydrolysis initiates, the process is practically irreversible. The generation of HF autocatalyzes further degradation, and the resulting formaldehyde often polymerizes into insoluble paraformaldehyde. Attempting distillation is highly dangerous due to the presence of concentrated, volatile HF. The compromised batch must be safely quenched (using saturated aqueous calcium gluconate or NaHCO₃ to neutralize the HF) and disposed of as hazardous waste.

Q: What are the visual indicators that my stock solution has degraded? A: Pure N-(fluoromethyl)-N-methylformamide is a clear, homogenous liquid. If the liquid appears cloudy, becomes highly viscous, or contains white precipitates, it has degraded. This cloudiness is typically caused by the polymerization of the formaldehyde byproduct into paraformaldehyde chains.

Q: Are there alternative amide bases I can use if my lab cannot maintain strict anhydrous conditions? A: If your workflow cannot support <10 ppm moisture environments, you must pivot away from α -fluoroalkyl amides. General primary and secondary amides are far more stable to moisture and require specific photocatalytic or harsh acidic/basic conditions to hydrolyze ()[3]. However, they will not serve as fluoromethylating agents. You may need to consider alternative, bench-stable fluorination reagents (e.g., DAST or Selectfluor) depending on your synthetic target.

References

  • Reichel, M. (2020). Synthesis and Application of Fluorinated Reagents. LMU München. Available at:[Link]

  • Universität zu Köln. (2010). Radiosynthesis of [18F]fluorophenyl-L-amino acids by isotopic exchange on carbonyl-activated precursors. Available at:[Link]

  • ACS Publications. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. Available at:[Link]

Sources

Reducing toxicity and exposure risks in Formamide, N-(fluoromethyl)-N-methyl- scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(fluoromethyl)-N-methylformamide Scale-Up & Safety

Welcome to the Technical Support Center for the scale-up, handling, and troubleshooting of N-(fluoromethyl)-N-methylformamide. This compound presents a unique intersection of hazards: the hepatotoxic and teratogenic properties inherent to the formamide backbone, combined with the acute reactivity and hydrogen fluoride (HF) elimination risks of the N-fluoromethyl group.

This guide is designed for chemical engineers, process chemists, and safety officers to ensure scientific rigor and absolute containment during pilot and manufacturing scale-up.

Part 1: Troubleshooting Guide & Process FAQs

Q1: Why is my reactor pressurizing unexpectedly during the scale-up of N-(fluoromethyl)-N-methylformamide? Root Cause & Causality: The N-fluoromethyl group is electronically activated and highly susceptible to decomposition. While masking a fluoromethylamine as an amide (formamide) reduces the electron density on the nitrogen, the compound remains prone to eliminating anhydrous hydrogen fluoride (HF) gas[1]. At scale, the deterioration of the surface-area-to-volume ratio reduces heat transfer efficiency[2]. Localized thermal excursions accelerate this HF elimination, causing rapid gas evolution and dangerous pressurization. Resolution: Never use tightly sealed vessels without automated pressure relief systems for this class of compounds[3]. Implement continuous off-gas scrubbing (using alkaline scrubbers) and utilize adiabatic reaction calorimetry during process design to define the exact onset temperature of thermal runaway[2].

Q2: We noticed etching and degradation of our glass-lined reactors after several batches. What is the mechanism, and how do we prevent it? Root Cause & Causality: The spontaneous or hydrolysis-induced elimination of HF gas reacts directly with the silicon dioxide ( SiO2​ ) in borosilicate glass to form silicon tetrafluoride ( SiF4​ ) gas and water. This physically degrades the reactor lining, weakens the vessel, and introduces silicon contaminants into your batch[3]. Resolution: For any scale-up exceeding 100g, you must transition to PTFE-lined or Hastelloy reactors, which are chemically inert to HF corrosion[3].

Q3: What are the specific toxicological risks associated with handling this compound? Root Cause & Causality: The risk profile is dual-natured:

  • Formamide Backbone: Like its parent compound N,N-dimethylformamide (DMF), it presents severe hepatotoxicity and teratogenicity (Repr. 1B). DMF is metabolized in the liver to N-(hydroxymethyl)-N-methylformamide, leading to progressive degenerative histopathological changes and elevated serum hepatic enzymes[4]. The NOAEL for developmental toxicity of the formamide backbone is strictly low (e.g., 50 ppm inhalation)[5].

  • Fluoromethyl Group: In vivo metabolism (CYP-mediated) or ambient hydrolysis releases fluoride ions. This can produce fluoroacetate-like intermediates that inhibit aconitase in the tricarboxylic acid cycle[1]. Furthermore, accidental dermal exposure risks deep-tissue necrosis from HF burns, as fluoride ions deeply penetrate tissue to bind with calcium, causing systemic hypocalcemia[6].

Q4: What is the mandatory first-aid protocol if a worker is exposed to the liquid or its vapors? Root Cause & Causality: Standard acid washes are entirely insufficient for HF-generating compounds. HF penetrates tissue rapidly, causing systemic hypocalcemia and deep bone necrosis. Resolution: Immediate copious water flushing for 15 minutes is required, followed by the continuous application of 2.5% Calcium Gluconate gel[7]. The calcium gluconate provides an exogenous source of calcium, precipitating the toxic fluoride ions as insoluble calcium fluoride ( CaF2​ ), halting tissue destruction[6]. For inhalation exposure, a 2.5% calcium gluconate nebulizer treatment must be administered immediately[6].

Part 2: Quantitative Risk & Data Presentation

Table 1: Toxicological Data & Containment Summary

Chemical MoietyPrimary HazardMechanism of ActionExposure Limit / NOAELMitigation Strategy
Formamide Backbone Hepatotoxicity / TeratogenicityHepatic enzyme alteration; EmbryotoxicityNOAEL: ~50 ppm (Inhalation)[5]Glovebox / Fume hood; Nitrile over Butyl gloves.
N-Fluoromethyl Group Deep Tissue NecrosisHF elimination; Systemic HypocalcemiaCeiling: 3 ppm (as HF)Hastelloy reactors; Calcium Gluconate gel on hand.
Intact Molecule Thermal RunawayExothermic decomposition at scaleN/A (Process specific)Adiabatic calorimetry; Active cooling loops[2].

Part 3: Experimental Protocols & Methodologies

Protocol A: Safe Quenching and Workup of N-(fluoromethyl)-N-methylformamide

This protocol is a self-validating system: it uses pH monitoring to ensure HF is neutralized before it can vaporize.

  • Thermal Quenching: Chill the active reaction mixture to 0°C using a jacketed reactor to thermodynamically suppress exothermic decomposition.

  • Alkaline Preparation: Prepare a receiving vessel with vigorously stirred, pre-chilled saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Never quench with plain water , as the exothermic hydrolysis will rapidly vaporize HF[3].

  • Controlled Transfer: Slowly transfer the reaction mixture into the alkaline quench.

  • Self-Validating pH Monitoring: Continuously monitor the aqueous phase pH. Maintain pH > 7.5. Causality: Basic conditions instantly neutralize eliminated HF into inert NaF. If the pH drops below 7.5, pause the transfer immediately to prevent HF gas evolution.

  • Extraction: Extract with a non-polar organic solvent (e.g., MTBE). Wash the organic layer with brine to remove residual formamide derivatives.

Protocol B: Emergency Dermal Exposure Response

To be executed immediately upon suspected skin contact.

  • Decontamination: Immediately remove contaminated clothing under a safety shower. Flush the affected area with tempered water for exactly 15 minutes[6]. Speed is critical to remove surface acid[7].

  • Neutralization: Wearing clean neoprene gloves, generously apply 2.5% Calcium Gluconate gel to the burn site[8].

  • Massage & Observation: Continuously massage the gel into the skin. If pain significantly decreases within 20 to 30 minutes, continue observation[8].

  • Escalation: If pain persists beyond 30 minutes, subcutaneous infiltration of 5% aqueous calcium gluconate (0.5 mL per square centimeter) by a medical professional is strictly indicated[9].

Part 4: Process Safety Logic Visualization

G N1 Scale-Up Assessment N-(fluoromethyl)-N-methylformamide N2 Reaction Calorimetry (Identify Thermal Runaway) N1->N2 N3 HF Elimination Risk (pH & Off-Gas Monitoring) N1->N3 N5 Exothermic Excursion Detected? N2->N5 N4 Reactor Selection (PTFE/Hastelloy) N3->N4 N7 Proceed to Pilot Scale (Continuous Scrubbing) N4->N7 N6 Redesign Cooling/ Dosing Rate N5->N6 Yes N5->N7 No

Workflow for mitigating thermal and HF exposure risks during fluorinated formamide scale-up.

References

  • HF EXPOSURE: HF Exposure Treatment Guide for Physicians, University of Illinois,[Link]

  • Treatment protocol for hydrofluoric acid burns, Air Products,[Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent, NIOSH - CDC,[Link]

  • Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol, University of Saskatchewan,[Link]

  • N,N-Dimethylformamide (CASRN 68-12-2) | IRIS | US EPA, Regulations.gov,[Link]

  • The Dark Side of Fluorine, ACS Medicinal Chemistry Letters,[Link]

  • N,N-DIMETHYLFORMAMIDE, INCHEM,[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes, ACS Publications,[Link]

Sources

Overcoming steric hindrance in Formamide, N-(fluoromethyl)-N-methyl- substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of N-(fluoromethyl)-N-methylformamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with this specific N-alkylation. The introduction of a monofluoromethyl group is a critical strategy for modulating the properties of bioactive molecules, but its installation on a secondary amide like N-methylformamide is frequently hampered by significant steric and electronic challenges.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome these hurdles.

Quick-Access FAQs

This section addresses the most common initial queries and directs you to more detailed troubleshooting guides below.

Q1: Why is my yield for the N-fluoromethylation of N-methylformamide consistently low?

A: Low yields are typically rooted in steric hindrance. The nitrogen atom in N-methylformamide is a secondary amide, presenting a congested environment. The incoming fluoromethylating agent must approach this sterically shielded nitrogen, leading to a high activation energy barrier for the transition state.[2][3][4] Furthermore, competing side reactions, such as O-alkylation or decomposition of reagents, can significantly reduce the yield of the desired N-alkylated product.

Q2: I'm observing multiple spots on my TLC/LC-MS that aren't starting material or product. What are they?

A: Common byproducts include the O-alkylated isomer (formimidate ester), decomposition products from an unstable fluoromethylating agent, or products from reactions with the solvent. The partial double bond character of the amide C-N bond makes the oxygen atom a competing nucleophilic site.[5] Careful selection of reaction conditions, particularly the base and solvent, is crucial to favor N-alkylation.

Q3: How can I definitively confirm that I've synthesized N-(fluoromethyl)-N-methylformamide?

A: Confirmation requires a combination of spectroscopic methods.

  • ¹⁹F NMR: This is the most direct evidence. Expect a characteristic triplet for the -CH₂F group due to coupling with the two adjacent protons.

  • ¹H NMR: Look for the disappearance of the N-H proton from the N-methylformamide starting material and the appearance of a new doublet for the N-CH₂F protons, coupled to the fluorine atom. The N-methyl signal will also be present.

  • ¹³C NMR: The carbon of the -CH₂F group will appear as a doublet due to C-F coupling.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Q4: My fluoromethylating agent seems to be decomposing before it can react. How can I prevent this?

A: Many fluoromethylating agents, especially classical ones like fluoromethyl halides, can be unstable or volatile.[6] Consider using more robust, modern reagents such as fluoromethyl sulfonates (e.g., fluoromethyl triflate) or specialized S- and N-based reagents that offer greater stability.[7][8] Alternatively, generating the reactive species in situ at low temperatures can minimize decomposition.

In-Depth Troubleshooting Guides

Problem: Low or No Conversion of N-methylformamide

This is the most frequent issue, primarily driven by the inherent difficulty of alkylating a sterically encumbered secondary amide.

Root Cause Analysis: The Steric Barrier

The core of the problem lies in the transition state of the substitution reaction (typically Sₙ2-like). The nucleophilic nitrogen is shielded by its own methyl group and the formyl group. The electrophilic fluoromethylating agent must navigate this crowded space. This steric clash raises the activation energy, slowing down or preventing the reaction.[9][10]

Diagram 1: Steric Hindrance in N-Fluoromethylation

G cluster_ts High-Energy Transition State cluster_end Products NMF N-Methylformamide (Nucleophile) TS [F-CH₂---N(Me)CHO]‡ NMF->TS Approach hindered by Methyl Group FMeX F-CH₂-X (Electrophile) FMeX->TS Product Desired Product TS->Product High Ea (Slow/Blocked) NoRxn No Reaction TS->NoRxn Favored Path (Low Yield) StericClash Steric Clash! StericClash->TS

Caption: Steric clash between the N-methyl group and the incoming electrophile raises the transition state energy (Ea).

Solution Pathways & Protocols

Overcoming this barrier requires a multi-faceted approach focusing on enhancing nucleophilicity, improving electrophile reactivity, and optimizing the reaction environment.

The choice of fluoromethylating agent and the use of a catalyst are the most impactful decisions.

  • Fluoromethylating Agents: Move beyond simple fluoromethyl halides (CH₂FBr, CH₂FCl), which are gaseous and less reactive.[6] Consider more potent electrophiles.

Reagent ClassSpecific ExampleKey AdvantagesConsiderations
Fluoromethyl Sulfonates Fluoromethyl triflate (FCH₂OTf)Highly electrophilic, powerful alkylating agent.[8]Can be unstable; requires careful handling and anhydrous conditions.
Sulfonium Salts S-(Fluoromethyl)diarylsulfonium saltsStable, crystalline solids; easy to handle.[6][7]May require specific activators or photoredox conditions.
Radical Precursors N-Tosyl-S-fluoromethyl-S-phenylsulfoximineAccesses a different reaction mechanism (radical pathway) that can be less sensitive to steric hindrance.[6]Requires radical initiation (e.g., light, initiator).
  • Catalysis to Lower the Activation Barrier:

    • Phase-Transfer Catalysis (PTC): Using catalysts like tetrabutylammonium bromide (TBAB) can shuttle the deprotonated amide from a solid/aqueous phase to an organic phase, increasing its effective nucleophilicity and reactivity. This method is mild and avoids strongly basic conditions.[2]

    • Transition Metal Catalysis: Palladium, Nickel, or Iridium complexes can facilitate N-alkylation through mechanisms like borrowing hydrogen or cross-coupling.[11][12] Catalysts with bulky ligands, such as N-heterocyclic carbenes (NHCs), can create a specific steric and electronic environment around the metal center that promotes the challenging C-N bond formation.

This protocol, adapted from modern mild alkylation methodologies, is an excellent starting point.[2][3]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylformamide (1.0 equiv).

  • Reagents: Add anhydrous potassium phosphate (K₃PO₄, 2.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent: Add anhydrous acetonitrile (CH₃CN) to create a 0.2 M solution with respect to the amide.

  • Electrophile Addition: Add the fluoromethylating agent (e.g., a fluoromethyl sulfonate, 1.2 equiv).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Reactions may require 24-48 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Problem: Reaction Stalls or Shows Poor Selectivity (N- vs. O-Alkylation)

If a reaction starts but fails to proceed to completion, or if significant amounts of the O-alkylated isomer are formed, the issue lies with the reaction conditions, particularly the choice of base and solvent.

Root Cause Analysis: Base and Solvent Effects
  • Base: The base must be strong enough to deprotonate the N-H bond (pKa ≈ 25 in DMSO) but should be non-nucleophilic to avoid competing with the amide. It also must not promote elimination or decomposition of the electrophile.

  • Solvent: The solvent must dissolve the reagents and stabilize the charged transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents (which can protonate the amide anion) or non-polar solvents (which may not provide sufficient stabilization).[2]

Solution Pathways & Protocols

For difficult transformations, a stronger, non-nucleophilic base is often required.

  • Recommended Bases:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that generates H₂ gas as the only byproduct. Requires careful handling.

    • Potassium bis(trimethylsilyl)amide (KHMDS): A very strong, sterically hindered base that is highly soluble in THF. Ideal for preventing side reactions.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add N-methylformamide (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until H₂ evolution ceases.

  • Electrophile Addition: Cool the resulting sodium amide solution to -78 °C (dry ice/acetone bath). Slowly add the fluoromethylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield in N-Fluoromethylation check_conversion Is Starting Material (SM) Consumed? start->check_conversion no_conversion Problem: No Reaction check_conversion->no_conversion No yes_conversion Problem: Reaction Stalls / Byproducts Formed check_conversion->yes_conversion Yes cause_sterics Cause: Steric Hindrance / Low Reactivity no_conversion->cause_sterics solution_reagent Solution 1: Use more potent electrophile (e.g., FCH₂OTf) cause_sterics->solution_reagent solution_catalyst Solution 2: Introduce Catalyst (PTC or Transition Metal) cause_sterics->solution_catalyst solution_temp Solution 3: Increase Temperature cause_sterics->solution_temp cause_conditions Cause: Suboptimal Conditions yes_conversion->cause_conditions solution_base Solution 1: Switch to stronger, non-nucleophilic base (NaH, KHMDS) cause_conditions->solution_base solution_solvent Solution 2: Change to polar aprotic solvent (THF, DMF) cause_conditions->solution_solvent solution_low_temp Solution 3: Run at lower temp (-78°C) to improve selectivity cause_conditions->solution_low_temp

Caption: A decision tree for troubleshooting poor outcomes in the N-fluoromethylation of N-methylformamide.

References
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry.[Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California.[Link]

  • Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. PMC.[Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.[Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.[Link]

  • Nickel-Catalyzed Phosphine Free Direct N-Alkylation of Amides with Alcohols. The Journal of Organic Chemistry.[Link]

  • Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. MDPI.[Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal.[Link]

  • Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate.[Link]

  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. ResearchGate.[Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.[Link]

  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. ResearchGate.[Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed.[Link]

  • Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed.[Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Sustainable Chemistry & Engineering.[Link]

  • Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. ResearchGate.[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.[Link]

  • Method for preparation of N-methyl formamide.
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.[Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate.[Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]

  • N-Methylformamide. Wikipedia.[Link]

  • N-methylformamide, a hyperplectic model for peptides in thin film infrared spectroscopy on planar AgX. PubMed.[Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.[Link]

  • Conformational behavior of N-methylformamide in the gas, matrix, and solution states... ResearchGate.[Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.[Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.[Link]

  • N-Methylformamide, a hyperplectic model for peptides in thin film infrared spectroscopy on planar AgX. Tel Aviv University.[Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi.[Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PMC.[Link]

  • Typical procedure for the synthesis of 1a. The Royal Society of Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development and Validation for Purity Assessment of Formamide, N-(fluoromethyl)-N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Formamide, N-(fluoromethyl)-N-methyl-. As this is a specialized amide compound, we will move beyond generic templates to build a robust analytical procedure from first principles. Our focus is on the causality behind experimental choices, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound and reliable for its intended purpose in a drug development setting.

The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3]

Part 1: Foundational Method Development - Strategy and Rationale

The primary goal is to develop a stability-indicating method, which is an analytical procedure capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.[4][5][6] The physicochemical properties of Formamide, N-(fluoromethyl)-N-methyl-, a polar amide, guide our initial choices.

The Analytical Challenge: Polarity and Peak Shape

N-substituted amides can present a key challenge in reversed-phase HPLC: poor peak shape (tailing) due to secondary interactions with residual silanol groups on the silica-based stationary phase.[7] Furthermore, its inherent polarity may lead to poor retention on traditional non-polar stationary phases. Our strategy, therefore, involves comparing two distinct column chemistries to address these potential issues head-on.

Chromatographic System Selection: A Comparative Approach

We will develop and compare two methods based on Reversed-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, due to its versatility and robustness.[7]

  • Method A (The Workhorse): End-Capped C18 Column. This is the logical starting point for most small molecules.[8][9] Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions, providing a robust baseline for performance.

  • Method B (Alternative Selectivity): Amide-Embedded Column. These columns feature amide groups embedded within the alkyl chains of the stationary phase. This unique chemistry offers several advantages for polar analytes like our target compound: it can increase retention of polar compounds and provide alternative selectivity through hydrogen bonding interactions, often yielding superior peak shapes.[8][10]

Mobile Phase & Detection Rationale:

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is essential. A gradient is necessary to ensure the elution of not only the main analyte but also any potential impurities or degradation products, which may span a wide range of polarities.[11] Acetonitrile is chosen over methanol for its lower viscosity and favorable UV transparency. A phosphate buffer is selected for its excellent buffering capacity in the mid-pH range, but for LC-MS applications, a volatile buffer like ammonium formate would be substituted.[8]

  • Detection: A Photodiode Array (PDA) detector is selected. It provides the flexibility to monitor at multiple wavelengths, which is crucial for purity analysis to ensure no impurities are missed. It also allows for peak purity assessment by comparing spectra across a single peak.

Table 1: Proposed Initial HPLC Conditions for Method Comparison
ParameterMethod A: C18 WorkhorseMethod B: Amide-Embedded AlternativeRationale
Column End-Capped C18, 150 x 4.6 mm, 3.5 µmRP-Amide, 150 x 4.6 mm, 3.5 µmComparing a standard, robust phase with a phase designed for enhanced polar retention and selectivity.[8][10]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0A low pH suppresses the ionization of residual silanols, improving peak shape for polar/basic compounds.
Mobile Phase B AcetonitrileAcetonitrileGood UV transparency and elution strength.
Gradient 5% to 95% B over 20 min, hold for 5 min5% to 95% B over 20 min, hold for 5 minA wide gradient ensures elution of all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 220 nm (or λmax of analyte)PDA at 220 nm (or λmax of analyte)Low wavelength for detecting a broader range of potential impurities.
Injection Vol. 5 µL5 µLSmall volume to prevent column overload.
Diluent Mobile Phase A / Acetonitrile (80:20)Mobile Phase A / Acetonitrile (80:20)Ensures sample solubility and compatibility with the initial mobile phase to prevent peak distortion.

Part 2: Proving Specificity via Forced Degradation Studies

A method is not truly "stability-indicating" until it has been proven to separate the API from its degradation products. Forced degradation, or stress testing, is the process of intentionally subjecting the API to harsh conditions to generate these degradants.[12][13] The objective is not to completely destroy the drug but to achieve 5-20% degradation, providing a suitable challenge for the analytical method.[12][14]

Forced_Degradation_Workflow API API Stock Solution (Formamide, N-(fluoromethyl)-N-methyl-) Stress Stress Conditions API->Stress Acid Acidic (0.1M HCl, 60°C) Stress->Acid Base Basic (0.1M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H2O2, RT) Stress->Oxidative Thermal Thermal (80°C Dry Heat) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Analysis HPLC Analysis (Peak Purity & Resolution Check) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare a stock solution of Formamide, N-(fluoromethyl)-N-methyl- in the proposed diluent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the nominal concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots, quench if necessary, and dilute for analysis.[15]

  • Thermal Degradation: Store a solid sample of the API in an oven at 80°C.[13] Periodically dissolve a portion of the solid and dilute for analysis.

  • Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[14] Analyze the sample alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples using both Method A and Method B. The primary goal is to assess the resolution between the parent peak and all degradant peaks. A peak purity analysis using the PDA detector should also be performed.

Part 3: The Validation Gauntlet: An ICH Q2(R1) Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][16] The following protocol outlines the steps to validate the chosen HPLC method (either Method A or B, or both for comparison).

Validation_Parameters cluster_precision Precision Components VM Validated Method Specificity Specificity Specificity->VM Linearity Linearity & Range Linearity->VM Accuracy Accuracy Accuracy->VM Precision Precision Precision->VM Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->VM LOQ Limit of Quantitation LOQ->VM

Caption: Interrelation of ICH Q2(R1) Validation Parameters.

Step-by-Step Validation Methodologies
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[16]

    • Procedure:

      • Inject the diluent to confirm no interfering peaks.

      • Analyze the results from the forced degradation study. The method is specific if the main analyte peak is resolved from all degradant peaks (Resolution > 2.0) and passes peak purity analysis.

      • If applicable, analyze a placebo (formulation without the API) to show no interference from excipients.

  • Linearity & Range:

    • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of Formamide, N-(fluoromethyl)-N-methyl- spanning 80% to 120% of the expected sample concentration.

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a sample matrix (placebo) and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three replicates at each level.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • A. Repeatability (Intra-assay precision): Analyze six replicate samples, prepared at 100% of the target concentration, on the same day by the same analyst using the same instrument.

      • B. Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (QL) & Detection (DL):

    • Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

    • Procedure (Signal-to-Noise Approach):

      • Prepare a series of dilute solutions of the analyte.

      • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 for the QL.[3]

      • Determine the concentration that yields a S/N ratio of approximately 3:1 for the DL.[3]

    • Acceptance Criteria: The QL must be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Analyze a standard solution while making small, deliberate changes to the method.

      • Typical variations include: Flow rate (±10%), Column Temperature (±5°C), and Mobile Phase pH (±0.2 units).

      • Evaluate the effect on retention time, peak area, and resolution of critical pairs.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

Part 4: Comparative Data Summary and Final Recommendation

The ultimate choice between Method A and Method B will be driven by the data. The superior method will be the one that not only meets all validation criteria but also demonstrates superior performance in the most challenging aspect: specificity.

Table 2: Hypothetical Validation Summary - Method A vs. Method B
Validation ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (RP-Amide) ResultCommentary
Specificity Resolution > 2.0 for all peaksPass. Resolution = 2.1 for a key oxidative degradant.Superior. Resolution = 3.5 for the same degradant. Better peak shape.Method B provides a greater margin of safety for resolving a critical pair.
Linearity (r²) ≥ 0.9990.99950.9998Both methods are highly linear.
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%99.5 - 101.1%Both methods are highly accurate.
Precision (Repeatability RSD) ≤ 2.0%0.85%0.65%Both methods are precise; Method B shows slightly less variability.
Precision (Intermediate RSD) ≤ 2.0%1.20%0.95%Both methods demonstrate good intermediate precision.
Limit of Quantitation S/N ≈ 100.05 µg/mL0.05 µg/mLBoth methods achieve similar sensitivity.
Robustness System suitability passesPass. Minor shifts in retention time.Pass. Very stable retention times.Both methods are robust.
Discussion and Recommendation

Based on the hypothetical data, both methods are validatable and could be implemented for purity testing. However, the Amide-Embedded column (Method B) is the recommended choice .

The rationale is clear: while both methods passed all acceptance criteria, Method B demonstrated superior specificity by providing significantly better resolution for a key degradant generated during oxidative stress. In a quality control environment, this increased resolution provides a more robust and reliable separation, reducing the risk of an out-of-specification result due to minor shifts in chromatographic performance over time. The improved peak shape and slightly better precision further support its selection as the optimal method for the long-term purity assessment of Formamide, N-(fluoromethyl)-N-methyl-.

This guide illustrates a comprehensive, science-led approach to HPLC method development and validation. By comparing alternative column chemistries and rigorously challenging the method's specificity through forced degradation, we can establish an analytical procedure that is not just compliant, but truly fit for purpose.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from Nelson Labs. [Link]

  • Sharma, M., & Kori, M. L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(4), 317-321. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Jadhav, S. B., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Scitegrity. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Scitegrity. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]

  • Dong, M. W. (2020, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Ravisankar, P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2835-2842. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • Jain, P. S., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(3), 247–251. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]

  • Hawach. (2025, June 23). Amide HPLC Column: Advanced Polar Compound Separation Technology for Superior Analytical Performance. Retrieved from Hawach. [Link]

  • Cortez, D. A. G., et al. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(3), 211–215. [Link]

  • ResearchGate. (2026, January 29). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from ResearchGate. [Link]

Sources

Mass spectrometry fragmentation patterns for validating Formamide, N-(fluoromethyl)-N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns for Validating N-(Fluoromethyl)-N-methylformamide: A Comparative Analytical Guide

Executive Summary

For researchers and drug development professionals utilizing halomethyl amides as specialized alkylating or formylating agents, confirming the structural integrity of the synthesized reagent is a critical quality attribute. Formamide, N-(fluoromethyl)-N-methyl- (FMMF) is a highly reactive, moisture-sensitive intermediate. Traditional NMR techniques often struggle with rapid degradation artifacts; thus, Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) serves as the gold standard for structural validation.

This guide objectively compares the MS fragmentation performance of FMMF against its non-halogenated analog, N,N-Dimethylformamide (DMF), and its chlorinated counterpart, N-(chloromethyl)-N-methylformamide (CMMF). By understanding the mechanistic causality behind these fragmentation patterns, laboratories can implement a self-validating analytical workflow to ensure reagent purity.

Mechanistic Causality: The Physics of FMMF Fragmentation

Mass spectrometry is not merely a fingerprinting tool; it is a reflection of bond dissociation energies and electronic stabilization. The fragmentation of FMMF is governed by three distinct mechanistic principles when subjected to 70 eV electron impact:

  • Dominance of Alpha-Cleavage: In standard amides like DMF, the dominant fragmentation pathway is the loss of the formyl radical (•CHO, 29 Da), driven by the stability of the resulting iminium ion [2]. FMMF follows this same thermodynamic preference, yielding a base peak at m/z 62 ([M-CHO]⁺). Advanced spectroscopic studies on formamides confirm that core-excitation heavily influences this localized bond dissociation[3].

  • Inductive Destabilization: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect). This destabilizes the initial molecular ion [M]⁺ at m/z 91, making it significantly weaker than the robust m/z 73 molecular ion seen in DMF.

  • C-F Bond Integrity vs. HF Elimination: Unlike CMMF, where the relatively weak C-Cl bond (327 kJ/mol) readily undergoes homolytic cleavage to produce a massive [M-Cl]⁺ peak, the C-F bond in FMMF is exceptionally strong (~485 kJ/mol) [1]. Consequently, the direct loss of a fluorine radical (m/z 72) is less prominent. Instead, a unique cyclic rearrangement occurs, eliminating neutral hydrogen fluoride (HF, 20 Da) to yield a highly diagnostic m/z 71 peak.

Comparative Fragmentation Performance

To accurately validate FMMF, analysts must differentiate its spectrum from precursor materials and structural analogs. The table below summarizes the quantitative fragmentation data, highlighting the specific diagnostic ions used for comparative identification.

CompoundMolecular Weight ( g/mol )Molecular Ion [M]⁺Base PeakKey Diagnostic FragmentsHalogen-Specific Loss
N,N-Dimethylformamide (DMF) 73.09m/z 73 (Strong)m/z 44 [M-CHO]⁺m/z 58[M-CH₃]⁺N/A
Formamide, N-(fluoromethyl)-N-methyl- (FMMF) 91.09m/z 91 (Weak)m/z 62 [M-CHO]⁺m/z 58 [M-CH₂F]⁺m/z 71 [M-HF]⁺, m/z 72[M-F]⁺
N-(chloromethyl)-N-methylformamide (CMMF) 107.54m/z 107/109 (Moderate)m/z 78/80 [M-CHO]⁺m/z 44[M-CH₂Cl]⁺m/z 72 [M-Cl]⁺ (Strong)

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following EI-GC-MS protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard and strict environmental controls, the method actively proves its own accuracy during every run.

Phase 1: Anhydrous Sample Preparation Causality: Halomethylformamides rapidly hydrolyze in the presence of ambient moisture to yield formaldehyde, secondary amines, and halogenic acids.

  • Purge a 2 mL amber glass autosampler vial with dry nitrogen to eliminate atmospheric humidity.

  • Dissolve 1.0 mg of the synthesized FMMF in 1.0 mL of anhydrous dichloromethane (DCM, <50 ppm H₂O).

  • Self-Validation Step: Spike the solution with 10 µL of a 100 µg/mL DMF-d7 internal standard solution.

Phase 2: GC Separation Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL, split ratio 10:1.

  • Inlet Temperature: 180°C. Causality: The inlet temperature is intentionally maintained lower than the standard 250°C to prevent source-induced thermal degradation of the labile C-F bond prior to ionization.

  • Oven Program: 40°C hold for 2 min, ramp at 15°C/min to 200°C, hold for 3 min.

Phase 3: MS Acquisition & Internal Tuning

  • Ionization Mode: Electron Ionization (EI) at exactly 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 30 to m/z 150.

  • System Suitability Gate: Before integrating the target FMMF peak, verify the DMF-d7 internal standard elutes with a sharp peak, producing a base peak of m/z 50 [M-CDO]⁺ and a distinct molecular ion at m/z 80. If these criteria fail, the ion source is improperly tuned or active sites exist in the inlet, and the run is automatically invalidated.

Workflow A 1. Sample Prep (Anhydrous DCM) B 2. Self-Validation (DMF-d7 Spike) A->B C 3. GC Separation (DB-5MS, 180°C) B->C D 4. EI-MS (70 eV) (m/z 30-150) C->D E 5. Data Integration D->E

Fig 1: Self-validating GC-MS workflow for halomethylformamide analysis.

Diagnostic Logic for Data Interpretation

Once the MS data is acquired and the system suitability is confirmed via the internal standard, the analyst must apply a rigid decision tree to validate the presence of FMMF. The logic flow below prevents false positives caused by co-eluting impurities or degradation artifacts.

Logic Start Acquire EI-MS Spectrum of Target Peak MZ91 Is m/z 91 [M]+ present? Start->MZ91 MZ62 Is m/z 62 [M-CHO]+ base peak? MZ91->MZ62 Yes Invalid Reject: Impurity or Degradation Product MZ91->Invalid No MZ71 Is m/z 71 [M-HF]+ present? MZ62->MZ71 Yes MZ62->Invalid No Valid Confirmed: FMMF MZ71->Valid Yes MZ71->Invalid No

Fig 2: Diagnostic decision tree for confirming FMMF spectral identity.

References

  • Title: N-(2,2-difluorobutyl)-N-methylformamide | CID 89308150 Source: National Center for Biotechnology Information (NCBI) - PubChem URL: [Link]

  • Title: Time-of-flight mass spectra of the photofragments formed following photoexcitation of DMF at 225 nm and 245 nm Source: ResearchGate / Journal of Chemical Physics URL: [Link]

  • Title: NEXAFS spectroscopy and site-specific fragmentation of N-methylformamide, N,N-dimethylformamide, and N,N-dimethylacetamide Source: AIP Publishing URL: [Link]

Safety Operating Guide

Formamide, N-(fluoromethyl)-N-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of N-(Fluoromethyl)-N-methylformamide

As a Senior Application Scientist, I frequently encounter laboratories that misclassify specialized fluorinated reagents as standard organic waste. N-(fluoromethyl)-N-methylformamide (CAS: 192507-21-4) is a prime example of a chemical that demands a highly specific, mechanistic approach to disposal.

Standard solvent disposal protocols (e.g., pouring into a general organic waste carboy) are strictly prohibited for this compound. Due to its α -fluoroamine structural motif, improper disposal can lead to catastrophic container pressurization, glass etching, and lethal gas exposure. This guide provides the field-proven, self-validating procedures required to neutralize and dispose of this reagent safely.

Mechanistic Toxicology & Reactivity Profile

To understand the disposal protocol, we must first understand the causality of the chemical's reactivity. N-(fluoromethyl)-N-methylformamide is not a stable solvent like its cousin, N,N-dimethylformamide (DMF). The introduction of a fluorine atom at the α -carbon creates a highly polarized, labile C–F bond.

When exposed to ambient moisture or aqueous waste streams, the molecule undergoes rapid nucleophilic attack by water. As documented in studies of N -fluoromethylation, this forms an unstable hemiaminal ( N -hydroxymethyl) intermediate . This intermediate spontaneously collapses, yielding three distinct and severe hazards:

  • Hydrogen Fluoride (HF): A highly toxic, corrosive gas that etches glass and causes deep tissue necrosis.

  • Formaldehyde: A volatile, known human carcinogen.

  • N-Methylformamide (NMF): A potent teratogen and hepatotoxin.

Mechanism Substrate N-(Fluoromethyl)- N-methylformamide Intermediate Hemiaminal Intermediate [HCON(CH3)(CH2OH)] Substrate->Intermediate Nucleophilic Attack HF Hydrogen Fluoride (HF) Highly Toxic/Corrosive Substrate->HF F- Elimination Water H2O (Moisture) Water->Intermediate Hydrolysis NMF N-Methylformamide Teratogen Intermediate->NMF C-N Cleavage Formaldehyde Formaldehyde Carcinogen Intermediate->Formaldehyde Deformylation

Hydrolytic degradation pathway of N-(fluoromethyl)-N-methylformamide yielding toxic byproducts.

Quantitative Operational Parameters

To safely quench the reactive C–F bond before it enters the waste stream, we utilize a controlled alkaline hydrolysis method. Standard laboratory safety guidelines dictate the use of calcium-based bases for HF-generating compounds, as the calcium ion acts as a thermodynamic sink, precipitating the fluoride as inert Calcium Fluoride (CaF₂) .

ParameterSpecificationCausality / Rationale
Quenching Reagent 10% w/v Ca(OH)₂ (aq)Calcium ions immediately precipitate liberated F⁻ as insoluble, inert CaF₂, preventing HF gas formation.
Diluent Solvent Dry THF or AcetoneDiluting the pure amide mitigates thermal runaway during the highly exothermic hydrolysis.
Temperature 0°C to 5°C (Ice Bath)Suppresses the volatilization of any transient HF and formaldehyde gases during the quench.
Primary Container HDPE or PTFE (Teflon)HF etches borosilicate glass. Using high-density plastics prevents catastrophic structural failure.

Self-Validating Quenching Protocol (Small Scale: < 50 mL)

This procedure is designed as a self-validating system . At each critical juncture, physical indicators will confirm whether the reaction is proceeding safely or if intervention is required.

Phase 1: Pre-Operation Setup

  • Environmental Control: Conduct all work in a certified fume hood with a minimum face velocity of 100 fpm. Clear the hood of any acid waste containers.

  • PPE: Don heavy-duty Neoprene gloves (over standard nitrile), a chemical splash apron, and a face shield. Ensure a fresh tube of 2.5% calcium gluconate gel is physically on the benchtop .

  • Vessel Preparation: Place a wide-mouth HDPE beaker into an ice-water bath. Add 100 mL of 10% w/v aqueous Calcium Hydroxide (Ca(OH)₂) suspension per 10 mL of the fluorinated amide to be quenched. Insert a PTFE-coated magnetic stir bar and begin vigorous stirring.

Phase 2: The Quench

  • Dilution: In a separate dry flask, dilute the N-(fluoromethyl)-N-methylformamide with 3 volumes of dry Tetrahydrofuran (THF). Causality: This reduces the concentration of the electrophile, slowing the kinetic rate of hydrolysis and preventing boiling.

  • Addition: Using an addition funnel or a syringe, add the THF/amide solution dropwise into the chilled, stirring Ca(OH)₂ suspension.

  • System Validation (Temperature): Monitor the bath temperature. Validation Check: If the internal temperature rises above 10°C, pause the addition. The system is validating that the exotherm is outpacing your cooling capacity. Wait for the temperature to drop below 5°C before resuming.

  • Maturation: Once addition is complete, allow the mixture to stir for 2 hours, gradually warming to room temperature.

  • System Validation (Visual & Chemical):

    • Visual: You must observe the formation of a fine, dense white precipitate. This is CaF₂, confirming the successful trapping of the fluoride ion.

    • Chemical: Test the aqueous layer with pH paper. Validation Check: The pH must remain strictly > 8. If it drops below 8, the calcium base is depleted, risking free HF formation. Add solid Ca(OH)₂ until pH > 8 is sustained.

Phase 3: Waste Routing

  • Filtration: Vacuum filter the suspension through a Büchner funnel (use a plastic funnel if available).

  • Solid Waste: Transfer the white filter cake (CaF₂) to a solid hazardous waste container labeled: "Solid Waste: Calcium Fluoride (Non-Reactive)".

  • Liquid Waste: The filtrate contains THF, water, N-methylformamide, and formaldehyde. Transfer this to a dedicated, clearly labeled aqueous organic waste carboy.

Bulk Logistics & Storage (> 50 mL)

If you are decommissioning a laboratory or disposing of bulk quantities, do not attempt in-house quenching . The thermal mass and volume of HF generated pose an unacceptable risk.

  • Segregation: Store the unquenched chemical in its original sealed container. If transferring, use only tightly capped HDPE or PTFE bottles. Never store in glass.

  • Secondary Containment: Place the primary container inside a secondary polyethylene bucket.

  • Labeling: Mark the waste clearly as: "Halogenated Organic Waste - HIGHLY REACTIVE - Contains HF Precursors - DO NOT MIX WITH ACIDS OR WATER."

  • Vendor Handoff: Notify your environmental health and safety (EHS) department or external waste vendor that the payload contains an α -fluoroamine requiring specialized incineration with alkaline scrubbing.

References

  • Monofluoromethylation of N-Heterocyclic Compounds Molecules (MDPI) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) - The National Academies Press URL:[Link]

  • Hydrogen Fluoride (HF) Medical Management Guidelines Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.